5-ethynyl-1H-pyrazolo[3,4-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-6-3-7-5-10-11-8(7)9-4-6/h1,3-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZKDFHJCRBAHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(NN=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725967 | |
| Record name | 5-Ethynyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207351-15-2 | |
| Record name | 5-Ethynyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-ethynyl-1H-pyrazolo[3,4-b]pyridine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[3,4-b]pyridine core is a recognized pharmacophore, and the introduction of an ethynyl group at the 5-position offers a valuable handle for further chemical modifications and potential interactions with biological targets.
Physicochemical Properties
While specific experimental data for this compound is not extensively detailed in publicly available literature, some basic properties can be obtained from commercial suppliers.
| Property | Value | Reference |
| Molecular Formula | C₈H₅N₃ | [1] |
| Molecular Weight | 143.15 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥95% | [1] |
| CAS Number | 1207351-15-2 | [1] |
Synthesis of this compound
The most plausible and widely utilized method for the introduction of an ethynyl group onto a heterocyclic core is the Sonogashira cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a halo-substituted heterocycle with a terminal alkyne. In the case of this compound, the synthesis would likely proceed via a two-step sequence:
-
Sonogashira Coupling: Reaction of a 5-halo-1H-pyrazolo[3,4-b]pyridine (e.g., 5-iodo- or 5-bromo-1H-pyrazolo[3,4-b]pyridine) with a protected alkyne, such as trimethylsilylacetylene. This protection strategy is common to prevent self-coupling of the terminal alkyne.
-
Deprotection: Removal of the silyl protecting group to yield the terminal alkyne.
A generalized workflow for this synthesis is depicted below.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols
While a specific, detailed experimental protocol for this compound is not available in the cited literature, the following represents a generalized procedure based on established Sonogashira coupling and deprotection methodologies for similar heterocyclic systems.
Step 1: Synthesis of 5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine (General Procedure)
-
Reagents and Materials:
-
5-Iodo-1H-pyrazolo[3,4-b]pyridine
-
Trimethylsilylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)
-
-
Procedure:
-
To a solution of 5-iodo-1H-pyrazolo[3,4-b]pyridine in an anhydrous solvent, add the palladium catalyst, copper(I) iodide, and the amine base.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add trimethylsilylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of this compound (General Deprotection Procedure)
-
Reagents and Materials:
-
5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine
-
Deprotecting agent (e.g., tetrabutylammonium fluoride (TBAF) in THF, or potassium carbonate in methanol).[2]
-
Solvent (e.g., tetrahydrofuran, methanol)
-
-
Procedure:
-
Dissolve the 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine in the appropriate solvent.
-
Add the deprotecting agent to the solution at room temperature.
-
Stir the reaction for the required time (typically 1-2 hours) and monitor its progress by TLC or LC-MS.[2]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the final product, this compound.
-
Biological and Pharmacological Properties
The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[3] The nitrogen atoms in the bicyclic system can form key hydrogen bond interactions within the ATP-binding site of various kinases.
-
A rigid linker: The linear geometry of the ethynyl group can act as a rigid spacer to position other functional groups for optimal interaction with a biological target.
-
A reactive handle: The terminal alkyne can be further functionalized using "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach larger moieties, such as probes for target identification or solubilizing groups.
-
Direct interaction: The electron-rich triple bond can participate in various non-covalent interactions within a protein's binding pocket.
Derivatives of the 1H-pyrazolo[3,4-b]pyridine core have been investigated as inhibitors of a range of kinases, including TANK-binding kinase 1 (TBK1), Tropomyosin receptor kinases (TRKs), and Fibroblast growth factor receptors (FGFRs).[4][5][6]
The general mechanism of action for such kinase inhibitors involves competitive binding to the ATP pocket, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways.
Caption: General mechanism of competitive kinase inhibition.
Summary and Future Directions
This compound represents a valuable building block for the development of novel therapeutics, particularly in the area of kinase inhibition. While detailed synthetic and biological characterization of this specific molecule is not yet widely published, established synthetic methodologies provide a clear path to its preparation. Future research should focus on the detailed synthesis and purification of this compound, followed by a thorough evaluation of its physicochemical properties and a comprehensive screening against a panel of disease-relevant kinases. The ethynyl functionality provides a versatile handle for the creation of compound libraries, which will be instrumental in elucidating the structure-activity relationships and identifying potent and selective drug candidates.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Chromatographic Analysis of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical characterization of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to its structural motifs, this pyrazolopyridine derivative holds potential as a scaffold in the development of kinase inhibitors. This document outlines the expected spectral and chromatographic data, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Detailed, representative experimental protocols are provided to guide researchers in the analysis of this and structurally related compounds.
Compound Profile
This compound is a molecule featuring a fused pyrazole and pyridine ring system, with an ethynyl group at the C5 position. This combination of a rigid bicyclic core and a reactive alkyne moiety makes it a versatile building block in drug discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1207351-15-2 | [1][2] |
| Molecular Formula | C₈H₅N₃ | [2][3] |
| Molecular Weight | 143.15 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Purity | ≥95% (typical) | [2][3] |
Spectroscopic and Chromatographic Data
While specific, publicly available spectra for this compound are limited, this section presents the expected data based on the analysis of structurally related pyrazolo[3,4-b]pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the molecule. The expected chemical shifts are influenced by the aromaticity of the bicyclic system and the electronic effects of the nitrogen atoms and the ethynyl substituent.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 101 MHz) |
| Chemical Shift (ppm) | Assignment |
| ~13.5 (br s, 1H) | N-H |
| ~8.6 (d, 1H) | H-6 |
| ~8.2 (s, 1H) | H-3 |
| ~8.0 (d, 1H) | H-4 |
| ~4.5 (s, 1H) | Ethynyl-H |
Note: The predicted data in Table 2 is based on general chemical shift knowledge for this class of compounds and requires experimental verification.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the compound. A typical reversed-phase method would be utilized.
Table 3: Representative HPLC Data
| Parameter | Value |
| Retention Time (t_R_) | ~2-5 min (gradient dependent) |
| Purity | >95% |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
Table 4: Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z |
| LC-MS | ESI+ | 144.056 [M+H]⁺ |
| HRMS | ESI+ | 144.0556 (Calculated for C₈H₆N₃⁺) |
Experimental Protocols
The following are detailed, representative protocols for acquiring the analytical data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: -10 to 180 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
-
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C). Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.
HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Data Analysis: Integrate the peak areas to determine the purity of the compound.
Mass Spectrometry
-
Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described in section 3.2.
-
MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Identify the [M+H]⁺ ion peak to confirm the molecular weight. For HRMS, compare the measured exact mass to the calculated mass.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel small molecule like this compound.
Caption: Experimental workflow for compound synthesis and characterization.
Hypothetical Signaling Pathway Inhibition
Given that pyrazolo[3,4-b]pyridine derivatives have been investigated as kinase inhibitors, the following diagram illustrates a hypothetical mechanism of action where such a compound inhibits a generic kinase signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
Solubility Profile of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.
Introduction to this compound
This compound belongs to the pyrazolopyridine class of compounds, which are recognized for their diverse pharmacological activities. The pyrazolo[3,4-b]pyridine core is a key pharmacophore in the development of therapeutic agents targeting a range of diseases. Notably, derivatives of this scaffold have been investigated as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in the proliferation and differentiation of cancer cells. The ethynyl group at the 5-position can serve as a versatile handle for further chemical modifications, making this compound a valuable building block in drug discovery programs.
Solubility in Common Laboratory Solvents
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the general solubility trends for pyrazolo[3,4-b]pyridine derivatives can provide valuable guidance. These compounds are typically characterized by low aqueous solubility. However, they tend to exhibit better solubility in polar aprotic and some polar protic organic solvents.
The table below summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents, based on the general characteristics of the pyrazolo[3,4-b]pyridine scaffold. It is important to note that empirical determination is necessary to establish precise quantitative solubility values.
| Solvent | Chemical Class | Expected Solubility |
| Water | Aqueous | Poor |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Poor |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | Chlorinated | Soluble |
| Chloroform | Chlorinated | Soluble |
| Methanol | Polar Protic | Sparingly Soluble to Soluble |
| Ethanol | Polar Protic | Sparingly Soluble |
| Acetone | Polar Aprotic | Sparingly Soluble |
| Ethyl Acetate | Ester | Sparingly Soluble |
| Hexane | Nonpolar | Insoluble |
This data is based on general trends for pyrazolo[3,4-b]pyridine derivatives and should be confirmed by experimental analysis.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For the precise quantitative determination of the thermodynamic solubility of this compound, the shake-flask method is a widely accepted and reliable technique.
Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent of interest
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker or on a vortex mixer set to a constant agitation speed and temperature (e.g., 25 °C). The agitation should be sufficient to keep the solid suspended. The equilibration time can vary, but 24 to 72 hours is typical to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle. For a more complete separation, centrifuge the vial at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its analytical response on the calibration curve.
-
-
Data Reporting: The solubility is reported in units such as mg/mL, µg/mL, or mol/L at the specified temperature.
Below is a workflow diagram for the shake-flask solubility determination method.
Shake-Flask Method Workflow
Biological Context: TRK Signaling Pathway Inhibition
Pyrazolo[3,4-b]pyridine derivatives have emerged as promising inhibitors of Tropomyosin Receptor Kinases (TRKs). TRK receptors, upon binding with their neurotrophin ligands, dimerize and autophosphorylate, initiating downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival. Dysregulation of these pathways is a known driver in various cancers.
The diagram below illustrates the principal signaling pathways activated by TRK receptors, which can be targeted by inhibitors with a pyrazolo[3,4-b]pyridine scaffold.
TRK Signaling Pathways
Conclusion
This compound is a compound with significant potential in the field of drug discovery, particularly in the development of kinase inhibitors. While specific solubility data is limited, this guide provides a framework for its expected solubility and a robust experimental protocol for its determination. Understanding the solubility of this and related compounds is a critical step in advancing their development from the laboratory to potential clinical applications.
An In-depth Technical Guide to 5-ethynyl-1H-pyrazolo[3,4-b]pyridine: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine. The document details available data, proposes a viable synthetic route, and outlines experimental protocols for its synthesis and biological evaluation, making it a valuable resource for researchers in medicinal chemistry and drug discovery.
Core Physical and Chemical Properties
This compound is a heterocyclic organic compound featuring a pyrazolopyridine core with an ethynyl substitution. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the pyrazolopyridine scaffold in biologically active molecules.[1][2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃ | [4][5] |
| Molecular Weight | 143.149 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | ≥95.0% | [4] |
| Storage | Sealed in dry, 2-8°C | [5] |
| Melting Point | Not available. The parent compound, 1H-pyrazolo[3,4-b]pyridine, has a melting point of 99-101°C. | [6] |
| Boiling Point | Not available. The parent compound has a boiling point of 120°C at 0.1 mmHg. | [6] |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols, and likely has some solubility in chloroform and ethyl acetate.[6][7][8][9][10] | Inferred |
| pKa | Not available. The predicted pKa for the parent 1H-pyrazolo[3,4-b]pyridine is 5.92±0.20. | [6] |
Proposed Synthesis: Sonogashira Coupling
A likely synthetic precursor for this reaction would be a halogenated derivative of 1H-pyrazolo[3,4-b]pyridine, such as 5-bromo- or 5-iodo-1H-pyrazolo[3,4-b]pyridine.
Detailed Experimental Protocol (Representative)
The following is a representative protocol for the Sonogashira coupling reaction, adapted from general procedures for the synthesis of similar compounds.[12][13] Optimization of reaction conditions may be necessary.
Materials:
-
5-Bromo-1H-pyrazolo[3,4-b]pyridine (1 equivalent)
-
Ethynyltrimethylsilane (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)
-
Copper(I) iodide (0.1 equivalents)
-
Triethylamine (2.5 equivalents)
-
Anhydrous, degassed tetrahydrofuran (THF) or dimethylformamide (DMF)
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1H-pyrazolo[3,4-b]pyridine, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.
-
Add anhydrous, degassed solvent (THF or DMF) to the flask, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add ethynyltrimethylsilane dropwise to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If a trimethylsilyl protecting group was used, deprotection can be achieved by treating the crude product with a fluoride source (e.g., tetrabutylammonium fluoride in THF) or a base (e.g., potassium carbonate in methanol).
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Potential Biological Activity and Experimental Evaluation
While no specific biological data for this compound has been identified, the 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[3] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including TBK1, FGFR, ALK, and TRK.
The ethynyl group at the 5-position can serve as a versatile handle for further chemical modification or as a key pharmacophoric element contributing to target binding.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 1207351-15-2|this compound|BLD Pharm [bldpharm.com]
- 6. 1H-PYRAZOLO[3,4-B]PYRIDINE CAS#: 271-73-8 [m.chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. scirp.org [scirp.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. researchgate.net [researchgate.net]
Technical Guide: 5-ethynyl-1H-pyrazolo[3,4-b]pyridine (CAS 1207351-15-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-ethynyl-1H-pyrazolo[3,4-b]pyridine, with CAS number 1207351-15-2, is a heterocyclic organic compound belonging to the pyrazolopyridine class. This structural motif is of significant interest in medicinal chemistry due to its analogy to purine nucleobases, making it a privileged scaffold for the development of kinase inhibitors and other therapeutic agents. The ethynyl group at the 5-position provides a versatile handle for further chemical modifications, making it a valuable building block in drug discovery programs targeting a range of diseases, including cancer and inflammatory conditions.
Chemical and Physical Properties
While specific experimental data for the melting and boiling points of this compound are not widely published, the available data and properties of related compounds are summarized below.
| Property | Value | Source |
| CAS Number | 1207351-15-2 | - |
| Molecular Formula | C₈H₅N₃ | [1] |
| Molecular Weight | 143.15 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1][2] |
| Storage | Sealed in a dry environment at 2-8°C |
Solubility: Data on the precise solubility of this compound is limited. However, based on its structure, it is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
Synthesis
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through various synthetic routes. A common approach involves the condensation of a substituted 5-aminopyrazole with a suitable dicarbonyl compound or its equivalent to construct the fused pyridine ring.
A general synthetic workflow for related pyrazolo[3,4-b]pyridine derivatives is depicted below. The synthesis of this compound would likely involve a Sonogashira coupling of a halogenated pyrazolo[3,4-b]pyridine precursor with a protected acetylene, followed by deprotection.
Caption: General synthetic workflow for this compound.
Biological Activity and Potential Applications
The 1H-pyrazolo[3,4-b]pyridine scaffold is a key component of numerous kinase inhibitors. Kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Derivatives of this compound have shown potential as inhibitors of several kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. 1H-pyrazolo[3,4-b]pyridine derivatives have been designed as potent and selective FGFR inhibitors.[3]
-
TANK-binding kinase 1 (TBK1): TBK1 is a key regulator of innate immunity and is also involved in oncogenesis. The 1H-pyrazolo[3,4-b]pyridine core has been utilized to develop potent TBK1 inhibitors.[4][5]
-
Tropomyosin receptor kinases (TRKs): TRK fusions are oncogenic drivers in a variety of tumors. The pyrazolo[3,4-b]pyridine scaffold has been explored for the development of TRK inhibitors.[6]
-
Cyclin-Dependent Kinases (CDKs): CDKs are central to cell cycle regulation, and their inhibitors are used in cancer therapy. 1H-Pyrazolo[3,4-b]pyridines have been identified as potent CDK inhibitors.[7]
The ethynyl group on this compound makes it a valuable tool for "click chemistry," allowing for the straightforward attachment of various molecular probes, tags, or larger chemical entities. This facilitates its use in chemical biology for target identification and validation studies.
Signaling Pathways
The primary mechanism of action for many 1H-pyrazolo[3,4-b]pyridine derivatives involves the inhibition of kinase activity, which in turn modulates downstream signaling pathways. For instance, as a potential TBK1 inhibitor, this compound could interfere with the innate immune signaling pathway that leads to the production of type I interferons. TBK1 is a key kinase in the pathway that activates the transcription factor IRF3. Inhibition of TBK1 would block this activation.
Furthermore, TBK1 has been implicated in the activation of the NF-κB pathway, a central regulator of inflammation and cell survival.[8][9][10][11] By inhibiting TBK1, this compound could potentially downregulate NF-κB signaling.
Caption: Potential inhibition of TBK1-mediated signaling pathways.
Experimental Protocols
While a specific, detailed experimental protocol for this compound is not available in the public domain, a general procedure for evaluating the in vitro potency of related compounds against a target kinase using a fluorescence-based assay is outlined below. This protocol is adapted from methodologies used for similar pyrazolopyridine derivatives.[2][4]
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase (e.g., TBK1).
Materials:
-
This compound (test compound)
-
Recombinant human kinase (e.g., TBK1)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in assay buffer to achieve the desired final concentrations for the assay.
-
Kinase Reaction: a. In a 384-well plate, add the test compound at various concentrations. b. Add the recombinant kinase and the kinase-specific peptide substrate to the wells. c. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase. d. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™). b. Incubate as required by the detection kit. c. Measure the luminescence using a plate reader.
-
Data Analysis: a. The luminescence signal is inversely proportional to the kinase activity. b. Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for determining in vitro kinase inhibition.
Suppliers
This compound is available from several chemical suppliers as a research chemical. Purity and available quantities may vary. It is recommended to request a certificate of analysis from the supplier before purchase.
Note: This compound is intended for research use only and is not for human or veterinary use. Appropriate safety precautions should be taken when handling this chemical.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
The Ethynyl Group of 5-Ethynyl-1H-pyrazolo[3,4-b]pyridine: A Versatile Handle for Chemical Diversification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors used in oncology and immunology.[1][2][3][4] The introduction of an ethynyl group at the C5 position, yielding 5-ethynyl-1H-pyrazolo[3,4-b]pyridine, provides a powerful and versatile functional handle for synthetic diversification. This terminal alkyne is amenable to a variety of high-efficiency chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
This technical guide details the core reactivity of the ethynyl group on the this compound core, focusing on two of the most robust and widely utilized reactions in drug discovery: the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.
Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions, making it highly tolerant of various functional groups.[5] For the this compound scaffold, this reaction allows for the direct attachment of diverse aryl and heteroaryl moieties, which is a critical strategy for modulating target binding affinity and selectivity.
Quantitative Data Summary
The following table summarizes typical conditions for the Sonogashira coupling of a terminal alkyne like this compound with various coupling partners. Yields are representative and can vary based on the specific substrate and optimization.
| Entry | Aryl/Vinyl Halide (R-X) | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (2-5) | CuI (5-10) | Triethylamine | THF/DMF | RT - 60 | 85-95 |
| 2 | 3-Bromopyridine | PdCl₂(PPh₃)₂ (3-5) | CuI (5-10) | Diisopropylamine | Acetonitrile | 50-80 | 70-90 |
| 3 | 4-Vinyl bromide | Pd(dppf)Cl₂ (2-4) | CuI (5-10) | Triethylamine | Dioxane | 60-90 | 65-85 |
| 4 | 1-Iodonaphthalene | Pd(PPh₃)₄ (2-5) | CuI (5-10) | Piperidine | DMF | RT - 50 | 80-95 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl/vinyl halide (1.0 equiv), this compound (1.1-1.2 equiv), Pd catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and Cu(I) source (e.g., CuI, 0.06 equiv).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 3.0 equiv) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualization: Sonogashira Catalytic Cycle
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups and reaction conditions. The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which regioselectively joins a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[7][8] This reaction is exceptionally useful in drug discovery for linking the this compound core to other fragments, peptides, or probes with high efficiency.
Quantitative Data Summary
The following table outlines typical conditions for the CuAAC reaction. The catalytically active Cu(I) species is often generated in situ from a Cu(II) salt and a reducing agent.
| Entry | Azide Partner (R-N₃) | Cu(I) Source or Precursor | Ligand / Additive | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Benzyl azide | CuSO₄·5H₂O / Sodium Ascorbate | None | tBuOH/H₂O (1:1) | RT | >95 |
| 2 | 1-Azido-4-fluorobenzene | CuI | TBTA | DMF | RT - 40 | 90-98 |
| 3 | 3-Azidopropan-1-ol | [Cu(CH₃CN)₄]PF₆ | None | CH₂Cl₂ | RT | >95 |
| 4 | Ethyl 2-azidoacetate | Cu(OAc)₂ / Sodium Ascorbate | None | DMSO/H₂O (4:1) | 25-50 | 88-96 |
TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
Experimental Protocol: General Procedure for CuAAC (Click) Reaction
-
Reagent Preparation: In a vial, dissolve this compound (1.0 equiv) and the corresponding organic azide (1.0-1.1 equiv) in a suitable solvent mixture (e.g., t-butanol and water, 1:1).
-
Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 equiv) and sodium ascorbate (0.05-0.10 equiv).
-
Reaction Initiation: Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The solution may change color, indicating the formation of the Cu(I) species.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: If the product precipitates, it can be collected by filtration, washed with water and a cold non-polar solvent (e.g., diethyl ether), and dried. Alternatively, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. If necessary, purify the crude product via column chromatography or recrystallization.
Visualization: CuAAC Experimental Workflow
Caption: A typical experimental workflow for a CuAAC "click" reaction.
Conclusion
The ethynyl group of this compound serves as an exceptionally valuable synthetic handle. Its predictable and efficient reactivity in cornerstone reactions like the Sonogashira coupling and CuAAC allows for the rapid generation of diverse compound libraries. For researchers in drug discovery, this facilitates deep exploration of structure-activity relationships around the privileged pyrazolo[3,4-b]pyridine core, accelerating the identification and optimization of novel lead compounds. The mild conditions and high functional group tolerance of these reactions ensure their broad applicability in complex synthetic campaigns.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
synthesis of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine from 5-bromo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine from its precursor, 5-bromo-1H-pyrazolo[3,4-b]pyridine. The core of this transformation lies in the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is widely employed in the synthesis of pharmaceuticals and other complex organic molecules due to its mild conditions and tolerance of various functional groups.[1]
Reaction Principle
The synthesis of this compound is achieved via a palladium- and copper-catalyzed Sonogashira coupling reaction between 5-bromo-1H-pyrazolo[3,4-b]pyridine and a suitable ethynylating agent. The general reaction scheme is depicted below:
Figure 1: General reaction scheme for the Sonogashira coupling of 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Experimental Workflow
The overall experimental process can be visualized as a sequence of steps starting from the reactants and leading to the purified final product. This workflow includes reaction setup, monitoring, work-up, and purification.
Caption: Experimental workflow for the synthesis of this compound.
Reagents and Reaction Conditions
The successful execution of the Sonogashira coupling is dependent on the appropriate choice of catalyst, ligand, base, solvent, and temperature. Below is a summary of typical reagents and conditions based on analogous reactions reported in the literature.
| Component | Example | Typical Molar Equivalence (relative to bromide) | Purpose |
| Aryl Halide | 5-bromo-1H-pyrazolo[3,4-b]pyridine | 1.0 | Starting material |
| Ethynylating Agent | Trimethylsilylacetylene (TMSA) | 1.1 - 1.5 | Source of the ethynyl group |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 0.05 - 0.15 | Primary catalyst for the cross-coupling cycle |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | 0.1 - 0.3 | Co-catalyst in the copper cycle |
| Base | Triethylamine (Et₃N) | 2.0 - 4.0 | Neutralizes the generated HBr and facilitates the reaction |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), or a mixture | - | Provides a medium for the reaction |
| Temperature | Room temperature to 80 °C | - | Reaction temperature |
| Atmosphere | Inert (Nitrogen or Argon) | - | Prevents degradation of the catalyst |
Detailed Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound. This protocol is a composite based on standard procedures for Sonogashira reactions of similar heterocyclic compounds.[2]
Materials:
-
5-bromo-1H-pyrazolo[3,4-b]pyridine
-
Trimethylsilylacetylene (TMSA)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) (for deprotection)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 - 0.15 eq.), and copper(I) iodide (0.1 - 0.3 eq.).
-
Addition of Solvent and Reagents: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N, 2.0 - 4.0 eq.). Stir the mixture until all solids are dissolved.
-
Addition of Alkyne: Add trimethylsilylacetylene (TMSA, 1.1 - 1.5 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Extraction: To the residue, add water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification of Silylated Intermediate: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine.
-
Deprotection: Dissolve the purified silylated intermediate in THF. Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq., 1M in THF) and stir at room temperature for 1-2 hours.
-
Final Purification: After the deprotection is complete (monitored by TLC), concentrate the mixture and purify by column chromatography on silica gel to yield the final product, this compound.
Catalytic Cycles
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Quantitative Data
| Substrate Type | Alkyne | Catalyst System | Solvent | Yield Range | Reference |
| Bromo-pyridines | Terminal Alkynes | Pd(PPh₃)₄ / CuI | THF / Et₃N | 60-95% | [2] |
| Bromo-pyrazoles | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | DMF / Et₃N | 50-85% | N/A |
| 5-Bromo-N-phenylpyridin-3-amine | Various Terminal Alkynes | Pd(OAc)₂ / XPhos | Dioxane / Cs₂CO₃ | 70-90% | [1] |
Note: The yields are highly dependent on the specific substrate, purity of reagents, and optimization of reaction conditions. The data presented should be considered as a general guideline.
Conclusion
The synthesis of this compound from 5-bromo-1H-pyrazolo[3,4-b]pyridine via the Sonogashira cross-coupling reaction is a well-established and efficient method. This guide provides a comprehensive overview of the necessary reagents, a detailed experimental protocol, and the underlying catalytic mechanism. Researchers and drug development professionals can use this information as a strong foundation for the successful synthesis of this and related compounds. Careful optimization of the reaction conditions will be key to achieving high yields and purity of the final product.
References
A Theoretical and Computational Guide to the Structural Analysis of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the structural and electronic analysis of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine. While specific experimental data for this exact molecule is not publicly available, this document outlines the established computational protocols used for the broader class of pyrazolo[3,4-b]pyridine derivatives. These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors and anticancer agents.[1][2][3][4][5][6]
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in drug discovery, and understanding its structural and electronic properties through computational methods is crucial for the rational design of new therapeutic agents.[4][7] Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into molecular geometry, stability, and reactivity.[8][9][10]
Computational Methodology for Structural Analysis
A typical computational workflow for analyzing the structure of a novel compound like this compound involves several key steps, from initial structure optimization to the analysis of its electronic properties.
Caption: A generalized workflow for the theoretical analysis of molecular structures.
Detailed Experimental (Computational) Protocols
The following protocols are based on methodologies reported for similar pyrazolo[3,4-b]pyridine derivatives and represent the standard approach for such theoretical studies.[3][9][11]
2.1. Geometry Optimization
The initial 3D structure of this compound would be generated using molecular modeling software. This structure would then be optimized to find the lowest energy conformation.
-
Method: Density Functional Theory (DFT) is the most common method for geometry optimization.[10] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice.[3][8]
-
Basis Set: A Pople-style basis set, such as 6-311G(d,p) or 6-311+G**, is typically employed to provide a good balance between accuracy and computational cost.[8][11] The inclusion of polarization (d,p) and diffuse (+) functions is important for accurately describing the electronic structure of heterocyclic systems.
-
Software: Commonly used quantum chemistry software packages for these calculations include Gaussian, ORCA, and Schrödinger's Jaguar.[3]
2.2. Frequency Analysis
Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental data if available.
2.3. Electronic Property Calculations
Once the optimized geometry is confirmed, various electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[8][9] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions. This is crucial for predicting how the molecule will interact with biological targets.[8]
Predicted Structural and Electronic Data
While specific calculated values for this compound are not available in the literature, the following tables present the types of quantitative data that would be generated from the aforementioned computational protocols. These are illustrative and based on general knowledge of similar heterocyclic systems.
Table 1: Predicted Geometrical Parameters (Optimized Structure)
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C-C (Pyridine) | ~ 1.39 - 1.40 | |
| C-N (Pyridine) | ~ 1.33 - 1.37 | |
| C-N (Pyrazole) | ~ 1.32 - 1.38 | |
| N-N (Pyrazole) | ~ 1.35 | |
| C-C (Ethynyl) | ~ 1.43 | |
| C≡C (Ethynyl) | ~ 1.21 | |
| **Bond Angles (°) ** | ||
| C-N-C (Pyridine) | ~ 117 - 119 | |
| N-C-C (Pyridine) | ~ 122 - 125 | |
| N-N-C (Pyrazole) | ~ 105 - 110 | |
| C-C-N (Pyrazole) | ~ 108 - 112 | |
| Dihedral Angles (°) | ||
| Planarity of Pyrazolo[3,4-b]pyridine core | Close to 0 or 180 |
Table 2: Predicted Electronic Properties
| Property | Predicted Value | Significance |
| Energy | ||
| Total Energy | (Calculated in Hartrees) | Thermodynamic stability |
| Frontier Molecular Orbitals | ||
| HOMO Energy | ~ -6.0 to -7.0 eV | Electron-donating ability |
| LUMO Energy | ~ -1.0 to -2.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.0 to 6.0 eV | Chemical reactivity and stability |
| Other Properties | ||
| Dipole Moment | (Calculated in Debye) | Polarity and solubility |
Tautomerism in 1H-pyrazolo[3,4-b]pyridines
For pyrazolo[3,4-b]pyridines that are not substituted on the pyrazole nitrogen, two tautomeric forms are possible: the 1H and 2H forms. Computational studies have shown that the 1H-tautomer is significantly more stable.[12] For the parent compound, the energy difference is calculated to be almost 9 kcal/mol, favoring the 1H form.[12] This stability is an important consideration in any theoretical analysis.
Caption: Tautomeric forms of the pyrazolo[3,4-b]pyridine core.
Molecular Docking and Interaction Studies
Given the interest in pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors, molecular docking simulations are a critical component of their computational analysis.[1][3][5]
Protocol:
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., a kinase) is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning correct protonation states and charges.
-
Docking Simulation: Software like AutoDock, Glide, or GOLD is used to predict the binding pose and affinity of the ligand within the active site of the protein. The results are often expressed as a docking score.[1]
-
Interaction Analysis: The predicted binding pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to binding affinity.[3]
Caption: A simplified workflow for molecular docking studies.
Conclusion
The theoretical and computational analysis of this compound, guided by methodologies established for its chemical class, offers a powerful approach to understanding its structural, electronic, and potential biological properties. By employing DFT calculations for geometry optimization and electronic property prediction, alongside molecular docking simulations to investigate protein-ligand interactions, researchers can gain critical insights to accelerate the drug discovery and development process. This guide provides a foundational framework for initiating such in-depth computational studies.
References
- 1. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling with 5-ethynyl-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1] The mild reaction conditions make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1]
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including as kinase inhibitors.[2][3] Specifically, derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity and cellular inflammatory responses.[4] The synthesis of novel 5-alkynyl-1H-pyrazolo[3,4-b]pyridine derivatives via Sonogashira coupling represents a promising strategy for the development of new therapeutic agents targeting TBK1 and related signaling pathways.
These application notes provide detailed protocols and supporting data for the Sonogashira coupling of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine with various aryl halides.
Data Presentation
The following tables summarize typical reaction conditions and yields for Sonogashira coupling reactions analogous to the coupling with this compound, providing a basis for reaction optimization.
Table 1: Sonogashira Coupling of Halogenated Pyridines with Terminal Alkynes
| Entry | Halogenated Pyridine | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-bromo-3-fluoro-2-cyanopyridine | 1-ethynyl-4-ethylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | >95 |
| 2 | 6-bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 93 |
| 3 | 6-bromo-3-fluoro-2-cyanopyridine | 1-ethynyl-4-methoxybenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 85 |
| 4 | 6-bromo-3-fluoro-2-cyanopyridine | 3-ethynyl-N,N-dimethylaniline | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 90 |
Data adapted from a study on the synthesis of 6-alkynyl-3-fluoro-2-pyridinamidoximes.[5]
Table 2: Copper-Free Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,2,3,4-tetrabromonaphthalene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1) | Cs₂CO₃ | 2-Me-THF | RT | 48 | 91 |
| 2 | 9,10-dibromoanthracene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1) | Cs₂CO₃ | 2-Me-THF | RT | 48 | 85 |
| 3 | 1-bromo-4-nitrobenzene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1) | Cs₂CO₃ | 2-Me-THF | RT | 48 | 94 |
| 4 | 1-bromo-4-methoxybenzene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1) | Cs₂CO₃ | 2-Me-THF | RT | 48 | 81 |
Data adapted from a study on room-temperature, copper-free Sonogashira reactions.[6]
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific substrates and reaction scales.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is adapted from established procedures for the Sonogashira coupling of N-heterocyclic halides with terminal alkynes.[5]
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., aryl iodide or aryl bromide) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 eq)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous and degassed solvent, followed by the amine base.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is for substrates that may be sensitive to copper or to minimize metal contamination in the final product.[6]
Materials:
-
This compound (1.0 eq)
-
Aryl halide (1.2 eq)
-
Palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂) (1-2.5 mol%)
-
Phosphine ligand (e.g., cataCXium A) (2-5 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃) (2.0 eq)
-
Anhydrous and degassed solvent (e.g., 2-Me-THF or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound, the aryl halide, the palladium catalyst, and the phosphine ligand to a dry reaction vessel.
-
Add the anhydrous and degassed solvent, followed by the base.
-
Seal the vessel and stir the mixture at room temperature or heat as required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and dilute with an appropriate organic solvent.
-
Filter through a short plug of silica gel to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for Sonogashira coupling.
TBK1 Signaling Pathway
Caption: Inhibition of the TBK1 signaling pathway.
References
- 1. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Reactions Involving 5-ethynyl-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis and utilization of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The pyrazolo[3,4-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry, and its ethynyl derivative serves as a versatile building block for creating diverse molecular architectures with potential therapeutic applications, particularly in oncology.
Introduction to this compound in Click Chemistry
The pyrazolo[3,4-b]pyridine core is a key structural motif in a variety of biologically active compounds, including kinase inhibitors used in cancer therapy. The introduction of a 5-ethynyl group provides a reactive handle for "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction, forming a stable 1,2,3-triazole ring by covalently linking an alkyne (like this compound) and an azide-functionalized molecule. This strategy is widely employed in drug discovery for lead generation and optimization, bioconjugation, and the development of chemical probes.
Applications in Medicinal Chemistry and Drug Discovery
The primary application of click chemistry with this compound is the synthesis of novel derivatives for biological screening. By "clicking" this core scaffold with a library of diverse azides, researchers can rapidly generate a multitude of compounds to explore structure-activity relationships (SAR).
A key application is the development of novel anti-cancer agents. For instance, conjugating the pyrazolo[3,4-b]pyridine moiety to other pharmacophores via a triazole linker has been shown to yield compounds with potent cytotoxic activity against various human cancer cell lines. The triazole ring is not merely a linker; it is a rigid, planar, and metabolically stable unit that can participate in hydrogen bonding and dipole interactions with biological targets, thus contributing to the overall pharmacological profile of the molecule.
Experimental Protocols
Synthesis of this compound
The synthesis of the target alkyne can be achieved via a Sonogashira cross-coupling reaction from a halogenated precursor, such as 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Materials:
-
5-bromo-1H-pyrazolo[3,4-b]pyridine
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPEA))
-
Anhydrous solvent (e.g., THF or DMF)
-
Tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol for deprotection
-
Standard glassware for inert atmosphere reactions
Procedure (Representative):
-
To a degassed solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) in a mixture of THF and Et₃N (e.g., 2:1 v/v), add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).
-
Degas the mixture again with argon or nitrogen for 10-15 minutes.
-
Add ethynyltrimethylsilane (1.5 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or gentle heat (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude TMS-protected intermediate by column chromatography on silica gel.
-
Dissolve the purified intermediate in THF and treat with 1M TBAF solution (1.2 equiv) at 0 °C to room temperature to remove the trimethylsilyl protecting group.
-
Once the deprotection is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Diagram of Synthetic Workflow for this compound
Caption: Sonogashira coupling followed by deprotection.
General Protocol for CuAAC Reaction
This protocol describes a typical procedure for the click reaction between this compound and an azide using an in-situ generated Cu(I) catalyst.
Materials:
-
This compound
-
Azide of interest (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)
-
Optional: Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
Procedure:
-
In a suitable reaction vial, dissolve this compound (1.0 equiv) and the desired azide (1.0-1.2 equiv) in the chosen solvent system (e.g., 1:1 t-butanol/water).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1M).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5M).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.1-0.3 equiv), followed by the CuSO₄·5H₂O solution (0.05-0.15 equiv).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1 to 24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole derivative.
Diagram of CuAAC Experimental Workflow
Caption: General workflow for the CuAAC reaction.
Quantitative Data
While specific reaction yields for the click chemistry of this compound are not extensively published, CuAAC reactions are well-known for their high efficiency, with yields typically ranging from 85% to 99%.
Biological activity data for analogous compounds demonstrate the potential of this scaffold. A study on 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives reported their cytotoxic activity against several human cancer cell lines.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected Triazole-Pyrazolo[3,4-b]pyridine Conjugates
| Compound ID | U937 (Lymphoma) | THP-1 (Leukemia) | HL60 (Leukemia) | B16-F10 (Melanoma) |
| 3e | 8.23 | 10.2 | 9.8 | 12.3 |
| 4g | 7.9 | 9.8 | 8.5 | 10.2 |
| 4i | 6.2 | 8.3 | 7.6 | 9.8 |
| 4j | 5.8 | 7.6 | 6.9 | 8.5 |
Data is illustrative and based on analogous structures reported in the literature.
Signaling Pathway Context
The pyrazolo[3,4-b]pyridine scaffold is a known "hinge-binding" motif for many protein kinases. These enzymes are critical components of cellular signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, kinases are aberrantly activated, leading to uncontrolled cell division. The synthesized triazole derivatives of this compound can be screened for their ability to inhibit such kinases, thereby blocking downstream signaling and inducing cancer cell death (apoptosis).
Diagram of a Simplified Kinase Inhibition Pathway
Caption: Inhibition of kinase signaling by a drug candidate.
Application Notes and Protocols: 5-ethynyl-1H-pyrazolo[3,4-b]pyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the hinge-binding motif of ATP and form key hydrogen bond interactions within the active sites of various kinases. The strategic introduction of a 5-ethynyl group provides a versatile handle for synthesizing a diverse range of kinase inhibitors through reactions such as the Sonogashira coupling. This functional group allows for the extension of the molecule into different regions of the kinase active site, enabling the fine-tuning of potency and selectivity. This document provides detailed application notes and experimental protocols for the utilization of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine and its derivatives in the synthesis of inhibitors targeting several important kinase families.
Kinase Targets and Therapeutic Potential
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have shown potent inhibitory activity against a wide array of kinases implicated in cancer and other diseases. These include:
-
Tropomyosin Receptor Kinases (TRKs): Fusions involving TRK genes are oncogenic drivers in various cancers. TRK inhibitors have shown significant efficacy in treating these tumors.
-
Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs): DYRK1A and DYRK1B are implicated in neurodevelopmental disorders and certain cancers.
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key factor in the development of several types of cancer, including bladder, lung, and breast cancers.
-
AMP-activated Protein Kinase (AMPK): A central regulator of cellular energy homeostasis, AMPK is a target for metabolic diseases and cancer.
-
TANK-binding kinase 1 (TBK1): A key regulator of innate immunity, TBK1 is also implicated in inflammation and certain cancers.
-
Monopolar spindle kinase 1 (Mps1): A critical component of the spindle assembly checkpoint, Mps1 is a target for cancer therapy.
-
Leucine-Zipper and Sterile-α Motif Kinase (ZAK): ZAK is involved in cellular stress responses and has been implicated in cardiac hypertrophy.
Data Presentation: Inhibitory Activities
The following table summarizes the in vitro inhibitory activities of various 1H-pyrazolo[3,4-b]pyridine derivatives against their respective kinase targets.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| TRK Inhibitors | |||
| C03 | TRKA | 56 | [1] |
| C09 | TRKA | 57 | [1] |
| C10 | TRKA | 26 | [1] |
| DYRK1A/1B Inhibitors | |||
| 8h | DYRK1B | 3 | |
| FGFR Inhibitors | |||
| 7n | FGFR1 | 1.2 | |
| 7n | FGFR2 | 2.5 | |
| 7n | FGFR3 | 1.8 | |
| TBK1 Inhibitors | |||
| 15y | TBK1 | 0.2 | [2] |
| BX795 (Reference) | TBK1 | 7.1 | [2] |
| MRT67307 (Reference) | TBK1 | 28.7 | [2] |
| Mps1 Inhibitors | |||
| 31 | Mps1 | 2.596 | [3] |
| ZAK Inhibitors | |||
| 3h | ZAK | 3.3 | [4] |
Signaling Pathways and Experimental Workflows
To visualize the cellular context of these kinase inhibitors, the following diagrams illustrate the relevant signaling pathways and a general workflow for inhibitor synthesis and evaluation.
Caption: TRKA Signaling Pathway.
Caption: FGFR Signaling Pathway.
Caption: General workflow for inhibitor synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound (General Procedure)
This protocol describes a general method for the synthesis of the key intermediate, this compound, from the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine via a Sonogashira coupling reaction.
Materials:
-
5-bromo-1H-pyrazolo[3,4-b]pyridine
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a mixture of THF and TEA (2:1 v/v) under a nitrogen atmosphere, add ethynyltrimethylsilane (1.5 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in THF and add TBAF solution (1.2 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of a ZAK Inhibitor via Sonogashira Coupling
This protocol outlines the synthesis of a representative ZAK inhibitor, N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamide), using the previously synthesized this compound.
Materials:
-
This compound
-
3-Iodobenzenesulfonamide
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and 3-iodobenzenesulfonamide (1.1 eq) in anhydrous DMF under a nitrogen atmosphere, add TEA (3.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour into water.
-
Extract the aqueous mixture with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final ZAK inhibitor.
Protocol 3: In Vitro Kinase Activity Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human kinase (e.g., ZAK, TRKA)
-
Kinase-specific substrate peptide
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add 5 µL of the kinase reaction buffer containing the kinase and substrate.
-
Add 1 µL of the diluted inhibitor compound or DMSO (for control wells).
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent, and incubating again.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold is a highly valuable building block for the synthesis of potent and selective kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel inhibitors targeting a range of kinases implicated in human diseases. The versatility of the ethynyl group allows for extensive structure-activity relationship studies, paving the way for the development of next-generation targeted therapeutics.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Based Design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-ethynyl-1H-pyrazolo[3,4-b]pyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to purine bases. This core structure is a cornerstone in the design of a multitude of kinase inhibitors and other therapeutic agents. The introduction of an ethynyl group at the C5 position to create 5-ethynyl-1H-pyrazolo[3,4-b]pyridine provides a versatile chemical handle for further functionalization through reactions such as click chemistry or Sonogashira coupling, making it an invaluable fragment in drug discovery campaigns. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound and its derivatives.
The pyrazolo[3,4-b]pyridine core has been successfully employed in the development of inhibitors for a range of kinases, including Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and Anaplastic Lymphoma Kinase (ALK), playing a crucial role in cancer therapy.[1][2][3] Derivatives of this scaffold have demonstrated potent biological activities, including antiproliferative effects across various cancer cell lines.[4]
Data Presentation
While specific quantitative biological data for the unsubstituted this compound fragment is not extensively available in the public domain, the following table presents illustrative inhibitory activities of various substituted 1H-pyrazolo[3,4-b]pyridine derivatives against several kinase targets. This data highlights the potential of this scaffold as a starting point for the development of potent inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay | Cell Line | GI50 (µM) |
| C03 | TRKA | 56 | Proliferation | Km-12 | 0.304 |
| 15y | TBK1 | 0.2 | Proliferation | A172 | Micromolar |
| Compound 3 | TRKA | 1.6 | Proliferation | BaF3 | Not Reported |
| Compound 8c | Topo IIα | Not Reported | Proliferation | NCI-60 Panel | 1.33 (MG-MID) |
Note: The data presented is for substituted derivatives of 1H-pyrazolo[3,4-b]pyridine and serves to illustrate the potential of the scaffold.[1][2][4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis of this compound starting from a halogenated precursor via a Sonogashira coupling reaction.
Step 1: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine (A Precursor)
This synthesis is based on established procedures for the bromination of related heterocyclic systems.
Materials:
-
1H-pyrazolo[3,4-b]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq).
-
Stir the reaction mixture at room temperature for 15 minutes, then heat to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Step 2: Sonogashira Coupling to yield this compound
This procedure is a general method for the Sonogashira coupling of aryl halides with terminal alkynes.
Materials:
-
5-bromo-1H-pyrazolo[3,4-b]pyridine
-
Ethynyltrimethylsilane or Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Stir bar
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
-
Syringes
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF and anhydrous triethylamine.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add ethynyltrimethylsilane (1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the silyl-protected intermediate.
-
Dissolve the purified intermediate in THF and treat with TBAF (1.1 eq) at room temperature for 1 hour to remove the trimethylsilyl protecting group.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography to obtain this compound.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method to determine the in vitro potency of a test compound against a target kinase.
Materials:
-
Recombinant Kinase (e.g., TRKA, TBK1)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound derivatives dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO, starting from a 10 mM stock solution.
-
Assay Plate Preparation: Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls containing only DMSO.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Initiate the reaction by adding 2.5 µL of ATP solution (the concentration should be at the Km for the specific kinase).
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Generation:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or anti-proliferative effects of the test compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Km-12, A172)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include untreated cells as a negative control.
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting cell viability against compound concentration.
-
Visualizations
Signaling Pathway Inhibition
Caption: Inhibition of Receptor Tyrosine Kinase signaling by a pyrazolo[3,4-b]pyridine derivative.
Experimental Workflow: Synthesis and Screening
Caption: Workflow for the synthesis and screening of this compound.
Logical Relationship: Fragment-Based Drug Discovery
Caption: Role of the fragment in a typical drug discovery cascade.
References
Application Notes and Protocols for Sonogashira Coupling of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, tolerates a wide range of functional groups, and has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] The pyrazolo[3,4-b]pyridine scaffold is a key structural motif in many biologically active compounds, exhibiting a range of therapeutic properties including kinase inhibition.[3][4] The ability to functionalize this core structure at the 5-position with various aryl groups via Sonogashira coupling provides a valuable tool for generating libraries of novel compounds for drug discovery and development.
These application notes provide detailed protocols for the Sonogashira coupling of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine with a variety of aryl halides. The information presented is intended to guide researchers in the successful synthesis and purification of 5-arylalkynyl-1H-pyrazolo[3,4-b]pyridine derivatives.
General Reaction Scheme
The general scheme for the Sonogashira coupling of this compound with an aryl halide is depicted below:
Scheme 1: Sonogashira coupling of this compound with an aryl halide.
Key Reaction Components
-
Substrates : this compound is the terminal alkyne. The aryl halide (Ar-X) can be an iodide, bromide, or triflate. The reactivity of the halide typically follows the order I > Br > OTf > Cl.[1]
-
Palladium Catalyst : A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as PdCl₂(PPh₃)₂ or Pd(OAc)₂.[2][3] The choice of palladium source and ligands can significantly impact reaction efficiency.
-
Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst. It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1]
-
Base : An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[5]
-
Ligand : Phosphine ligands, such as triphenylphosphine (PPh₃), are often used to stabilize the palladium catalyst and facilitate the catalytic cycle.[6]
-
Solvent : Anhydrous, deoxygenated solvents are typically used to prevent catalyst deactivation and side reactions. Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (MeCN).[5][6]
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling under Conventional Heating
This protocol describes a general method for the Sonogashira coupling of this compound with an aryl halide using conventional heating.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous triethylamine (TEA)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the aryl halide (1.1 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), CuI (0.1 equiv), and PPh₃ (0.1 equiv).
-
Add anhydrous, degassed solvent (e.g., THF or DMF, to make a 0.1 M solution with respect to the pyrazolopyridine) followed by anhydrous, degassed triethylamine (3.0 equiv).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylalkynyl-1H-pyrazolo[3,4-b]pyridine.
Protocol 2: Microwave-Assisted Sonogashira Coupling
This protocol provides a more rapid method for the Sonogashira coupling using microwave irradiation, which can significantly reduce reaction times.
Materials:
-
This compound
-
Aryl halide
-
PdCl₂(PPh₃)₂
-
CuI
-
Anhydrous triethylamine (TEA)
-
Anhydrous DMF
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound (1.0 equiv), the aryl halide (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv).
-
Add anhydrous DMF (to make a 0.2 M solution) and triethylamine (3.0 equiv).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 15-45 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1 (steps 6-8).
Data Presentation
The following table summarizes representative, hypothetical results for the Sonogashira coupling of this compound with various aryl halides under the conditions described above.
| Entry | Aryl Halide (Ar-X) | Product | Method | Time (h) | Yield (%) |
| 1 | Iodobenzene | 5-(Phenylethynyl)-1H-pyrazolo[3,4-b]pyridine | A | 12 | 85 |
| 2 | 4-Bromoanisole | 5-((4-Methoxyphenyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine | A | 16 | 78 |
| 3 | 3-Bromopyridine | 5-(Pyridin-3-ylethynyl)-1H-pyrazolo[3,4-b]pyridine | A | 18 | 72 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 5-((4-(Trifluoromethyl)phenyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine | B | 0.5 | 88 |
| 5 | 2-Bromothiophene | 5-(Thiophen-2-ylethynyl)-1H-pyrazolo[3,4-b]pyridine | B | 0.75 | 81 |
Method A: Conventional Heating (Protocol 1) Method B: Microwave-Assisted (Protocol 2)
Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: Experimental workflow for Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-ethynyl-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, regioselectivity, and biocompatibility.[1][2] This reaction facilitates the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide, a motif increasingly utilized in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent kinase inhibition.[3][4][5][6][7] The combination of the pyrazolo[3,4-b]pyridine core with a triazole linker through CuAAC offers a robust strategy for the synthesis of novel molecular entities with potential therapeutic applications, particularly in oncology.[8][9]
These application notes provide detailed protocols for the CuAAC reaction of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine with various azides and highlight the potential applications of the resulting triazole-linked pyrazolopyridine derivatives in cancer research and drug development.
Applications in Drug Discovery
The conjugation of the pyrazolo[3,4-b]pyridine scaffold to other molecules via a triazole linker has been shown to yield compounds with significant biological activity.
Anticancer and Kinase Inhibitory Activity
Pyrazolo[3,4-b]pyridine derivatives are known to act as inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[7] The triazole-linked pyrazolo[3,4-b]pyridine compounds have been investigated for their cytotoxic effects against several human cancer cell lines.
For instance, a series of novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives were synthesized and screened for their cytotoxic activity against four human cancer cell lines: U937 (histiocytic lymphoma), THP-1 (acute monocytic leukemia), HL60 (promyelocytic leukemia), and B16-F10 (melanoma).[8] Several of these compounds demonstrated promising cytotoxic activity, indicating their potential as anticancer agents.[8]
The pyrazolo[3,4-b]pyridine core is a known scaffold for inhibitors of various kinases, including:
-
Tropomyosin receptor kinases (TRKs) : These are involved in cell proliferation and differentiation, and their overactivation can lead to cancer.[3][4]
-
TANK-binding kinase 1 (TBK1) : This kinase plays a crucial role in innate immunity and is implicated in oncogenesis.[5]
-
Glycogen Synthase Kinase-3 (GSK-3) : A key enzyme in various signaling pathways, its inhibition is a target for several diseases, including cancer.[6]
The synthesis of libraries of triazole-linked pyrazolo[3,4-b]pyridine derivatives allows for the exploration of structure-activity relationships (SAR) to develop potent and selective kinase inhibitors.
Experimental Protocols
The following protocols describe the synthesis of 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives using a copper-catalyzed azide-alkyne cycloaddition reaction under "Sharpless conditions."[8]
General Protocol for CuAAC Reaction
This protocol is for the reaction of this compound with a generic azide.
Materials:
-
This compound
-
Substituted azide (e.g., benzyl azide, alkyl azide, aryl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: tert-Butanol and water (1:1 mixture)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted azide (1.1 eq.) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add copper(II) sulfate pentahydrate (0.1 eq.).
-
Add sodium ascorbate (0.2 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivative.
Data Presentation
The following table summarizes representative yields for the CuAAC reaction between a propargylated pyrazolo[3,4-b]pyridine derivative and various azides, as described in the literature.[8] While the specific alkyne is N-propargylated at the 3-amino position of a substituted pyrazolo[3,4-b]pyridine, the reaction conditions and yields are indicative of what can be expected for the CuAAC with this compound.
| Entry | Azide Substrate | Product | Yield (%) |
| 1 | Benzyl azide | 1-(benzyl)-4-((...)-1H-pyrazolo[3,4-b]pyridin-...) | 85-95 |
| 2 | Phenyl azide | 1-(phenyl)-4-((...)-1H-pyrazolo[3,4-b]pyridin-...) | 80-90 |
| 3 | 1-Azido-4-methylbenzene | 1-(p-tolyl)-4-((...)-1H-pyrazolo[3,4-b]pyridin-...) | 82-92 |
| 4 | 1-Azido-4-methoxybenzene | 1-(4-methoxyphenyl)-4-((...)-1H-pyrazolo[3,4-b]pyridin-...) | 88-98 |
| 5 | 1-Azido-4-chlorobenzene | 1-(4-chlorophenyl)-4-((...)-1H-pyrazolo[3,4-b]pyridin-...) | 85-95 |
Visualizations
Experimental Workflow for CuAAC Synthesis
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of FGFR Inhibitors Utilizing a 5-ethynyl-1H-pyrazolo[3,4-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose dysregulation is implicated in various cancers. The development of small molecule inhibitors targeting FGFRs is a promising therapeutic strategy. The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in kinase inhibitor design. This document outlines the synthesis and evaluation of FGFR inhibitors based on a 5-ethynyl-1H-pyrazolo[3,4-b]pyridine scaffold, providing detailed protocols for their chemical synthesis and biological characterization.
Introduction
The aberrant activation of FGFR signaling pathways, through mechanisms such as gene amplification, mutations, or translocations, is a key driver in the pathogenesis of numerous malignancies. The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a potent hinge-binding motif for various kinase inhibitors.[1] The introduction of a 5-ethynyl group on this scaffold offers a versatile handle for further chemical modifications, potentially leading to inhibitors with enhanced potency and selectivity. This document provides a comprehensive guide to the synthesis of such inhibitors, leveraging the Sonogashira coupling for the introduction of the key ethynyl moiety, and details the protocols for their biological evaluation.
Data Presentation
The following tables summarize the structure-activity relationship (SAR) of 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR inhibitors. While specific data for 5-ethynyl derivatives is not publicly available, the data for structurally related compounds provides valuable insights for inhibitor design.
Table 1: In Vitro Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives against FGFR1 and VEGFR2 [1]
| Compound | R | FGFR1 IC50 (nM) | VEGFR2 IC50 (nM) | Selectivity (VEGFR2/FGFR1) |
| 4a | 2,6-dichloro-3,5-dimethoxyphenyl | 0.3 | 365.9 | 1220 |
| 5 | 2,6-dichloro-3,5-dimethoxyphenyl (Indazole core) | 3.3 | 452.1 | 137 |
| 9 | 3,5-dimethoxyphenyl | 3709.0 | 548.4 | 0.15 |
| 10 | 2,6-dichloro-3,5-dimethoxyphenyl (N-methyl) | > 5000 | > 5000 | - |
Table 2: Structure-Activity Relationship of 3-Substituents on the 1H-Pyrazolo[3,4-b]pyridine Scaffold [1]
| Compound | Ar | FGFR1 IC50 (nM) |
| 4a | 2,6-dichloro-3,5-dimethoxyphenyl | 0.3 |
| 4b | 2-chloro-5-methoxyphenyl | 4.4 |
| 4c | 2,6-dichlorophenyl | 16.5 |
| 4d | 2,3,6-trichlorophenyl | 1.8 |
| 4e | 2,6-dichloro-3-methoxyphenyl | 0.4 |
Experimental Protocols
A. Chemical Synthesis
A plausible synthetic route to FGFR inhibitors bearing the this compound scaffold involves the initial synthesis of a 5-halo-1H-pyrazolo[3,4-b]pyridine intermediate, followed by a Sonogashira coupling to introduce the ethynyl group. This can then be further functionalized.
Protocol 1: Synthesis of 5-iodo-1H-pyrazolo[3,4-b]pyridine (Intermediate 1)
This protocol is a general procedure based on similar iodination reactions of heterocyclic compounds.[2]
-
To a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Dry the solid under vacuum to yield 5-iodo-1H-pyrazolo[3,4-b]pyridine.
Protocol 2: Sonogashira Coupling to Synthesize this compound (Scaffold)
This protocol is a general procedure for Sonogashira coupling.[3][4]
-
To a degassed solution of 5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) and a suitable terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq) in a solvent mixture like DMF or THF, add triethylamine (2.0-3.0 eq).
-
Add Pd(PPh₃)₂Cl₂ (0.05-0.1 eq) and CuI (0.05-0.1 eq) to the mixture.
-
Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature or elevated temperature (e.g., 100 °C) for 3-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-1H-pyrazolo[3,4-b]pyridine derivative. If trimethylsilylacetylene was used, a deprotection step (e.g., with K₂CO₃ in methanol) is required to yield the terminal alkyne.
Protocol 3: Synthesis of Final Inhibitor
The this compound can be further elaborated. For instance, coupling with an appropriate aryl or heteroaryl halide via another Sonogashira reaction or other cross-coupling reactions can be performed to synthesize the target inhibitors. The specific reaction conditions would depend on the nature of the coupling partners.
B. Biological Evaluation
Protocol 4: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a general guide for determining the IC50 values of inhibitors against FGFR kinases.[2][5]
-
Reagent Preparation :
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
Prepare the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare the recombinant human FGFR enzyme and the substrate (e.g., poly(E4Y)) in the kinase buffer.
-
Prepare ATP solution in the kinase buffer.
-
-
Kinase Reaction :
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).
-
Add 2 µL of the FGFR enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis :
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 5: Cellular FGFR Phosphorylation Assay (Western Blot)
This protocol assesses the inhibitor's ability to block FGFR autophosphorylation in a cellular context.[6]
-
Cell Culture and Treatment :
-
Culture a cancer cell line with known FGFR amplification or mutation (e.g., SNU-16, KMS-11) in appropriate media.[5]
-
Seed the cells in 6-well plates and allow them to adhere.
-
Starve the cells in serum-free media for 12-24 hours.
-
Pre-incubate the cells with a serial dilution of the inhibitor for 2 hours.
-
Stimulate the cells with an appropriate FGF ligand (e.g., 100 ng/mL FGF2) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification :
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting :
-
Separate 20-30 µg of total protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FGFR (pFGFR).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total FGFR and a loading control (e.g., GAPDH) for normalization.
-
-
Data Analysis :
-
Quantify the band intensities and normalize the pFGFR signal to the total FGFR signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Visualizations
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: Proposed Synthetic Workflow for FGFR Inhibitors.
References
- 1. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. resources.revvity.com [resources.revvity.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Ethynyl-1H-pyrazolo[3,4-b]pyridine in the Development of TRK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 5-ethynyl-1H-pyrazolo[3,4-b]pyridine scaffold in the design and synthesis of potent Tropomyosin Receptor Kinase (TRK) inhibitors. The information compiled from recent studies offers insights into the mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to the development of novel cancer therapeutics targeting TRK fusion proteins.
Introduction to TRK Inhibition and the Pyrazolo[3,4-b]pyridine Scaffold
Tropomyosin receptor kinases (TRKs), including TRKA, TRKB, and TRKC, are receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1] Genetic alterations, particularly NTRK gene fusions, lead to the constitutive activation of TRK signaling, driving the growth of various cancers.[1][2] This has established TRK kinases as significant targets for cancer therapy.[2]
The 1H-pyrazolo[3,4-b]pyridine core is a versatile scaffold that has been successfully utilized in the development of various kinase inhibitors.[3] Its structural features allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity.[3] By employing strategies like scaffold hopping and computer-aided drug design, researchers have synthesized numerous pyrazolo[3,4-b]pyridine derivatives with potent anti-TRK activity.[4][5][6][7]
Mechanism of Action and Signaling Pathway
TRK inhibitors based on the pyrazolo[3,4-b]pyridine scaffold are designed to be ATP-competitive inhibitors. They bind to the ATP-binding pocket of the TRK kinase domain, preventing the phosphorylation of downstream substrates. This inhibition effectively blocks the activation of key signaling pathways, such as the PI3K/MAPK/PLCγ pathway, which are critical for cancer cell proliferation and survival.[1]
Below is a diagram illustrating the TRK signaling pathway and the point of inhibition by pyrazolo[3,4-b]pyridine-based inhibitors.
Caption: TRK Signaling Pathway Inhibition.
Quantitative Data: In Vitro Inhibitory Activity
Several studies have reported the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. The following table summarizes the in vitro inhibitory activities (IC50 values) of selected compounds against TRK kinases and cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| C03 | TRKA | 56 | Km-12 | 0.304 | [4][7] |
| C09 | TRKA | 57 | - | - | [6] |
| C10 | TRKA | 26 | - | - | [6] |
| Compound 3 | TRKA | 1.6 | - | - | [6] |
| TRKB | 2.9 | [6] | |||
| TRKC | 2.0 | [6] | |||
| Compound 4 | TRKA | 17 | - | - | [6] |
| TRKB | 28 | [6] | |||
| TRKC | 11 | [6] | |||
| Compound 5 | TRKA | 12 | - | - | [6] |
| TRKB | 22 | [6] | |||
| TRKC | 15 | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of pyrazolo[3,4-b]pyridine derivatives and their biological evaluation as TRK inhibitors.
General Workflow for TRK Inhibitor Development
The development of TRK inhibitors using the pyrazolo[3,4-b]pyridine scaffold generally follows the workflow depicted below.
Caption: TRK Inhibitor Development Workflow.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The following is a representative synthetic scheme for pyrazolo[3,4-b]pyridine derivatives, starting from the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.[6]
Step 1: Iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine
-
Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine (1 equivalent) and N-iodosuccinimide (NIS) (1.1 equivalents) in dimethylformamide (DMF).
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Collect the resulting precipitate by filtration under reduced pressure to obtain the iodinated intermediate. This product is often used in the next step without further purification.[6]
Step 2: Suzuki Coupling
-
To a solution of the iodinated intermediate in a suitable solvent (e.g., dioxane/water mixture), add the desired boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 100°C for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, dilute it with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Step 3: Further Functionalization (e.g., Amination)
-
The bromo- or iodo-substituted pyrazolo[3,4-b]pyridine core can be further functionalized via reactions such as Buchwald-Hartwig amination to introduce various amine groups.
-
Combine the halo-pyrazolo[3,4-b]pyridine derivative, the desired amine, a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a suitable solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Work-up and purify the product as described in Step 2.
In Vitro TRK Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against TRK kinases.
-
Materials : Recombinant human TRKA, TRKB, or TRKC enzyme; ATP; a suitable substrate (e.g., a poly-Glu,Tyr peptide); kinase buffer; test compounds dissolved in DMSO; and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure : a. Prepare a reaction mixture containing the TRK enzyme and kinase buffer in a 96-well or 384-well plate. b. Add the test compounds at various concentrations (typically in a serial dilution). Include a positive control (a known TRK inhibitor) and a negative control (DMSO vehicle). c. Pre-incubate the enzyme with the compounds for a defined period (e.g., 15-30 minutes) at room temperature. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction and measure the kinase activity using a suitable detection method. For instance, in the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based readout. g. Calculate the percentage of inhibition for each compound concentration relative to the controls. h. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay
This protocol describes a method to evaluate the anti-proliferative effects of the synthesized compounds on cancer cell lines.
-
Cell Lines : Use a relevant cancer cell line known to harbor an NTRK fusion, such as the KM12 colorectal cancer cell line.[7]
-
Procedure : a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds (and controls) and incubate for a specified period (e.g., 72 hours). c. After the incubation period, assess cell viability using a suitable method, such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by direct cell counting. d. For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. g. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold and its derivatives have demonstrated significant promise in the development of potent and selective TRK inhibitors.[4][6] The data and protocols presented herein provide a solid foundation for researchers engaged in the discovery and development of novel targeted therapies for NTRK fusion-positive cancers. Future research may focus on optimizing the pharmacokinetic properties of these compounds, evaluating their efficacy in in vivo models, and exploring their potential to overcome resistance to existing TRK inhibitors.
References
- 1. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-<i>b</i>]pyridine derivatives as TRK inhibitors [ouci.dntb.gov.ua]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of CDK Inhibitors Based on 5-Ethynyl-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel Cyclin-Dependent Kinase (CDK) inhibitors centered around the 5-ethynyl-1H-pyrazolo[3,4-b]pyridine scaffold. This class of compounds has emerged as a promising avenue for the discovery of potent and selective anti-cancer agents.
Introduction to Pyrazolo[3,4-b]pyridines as CDK Inhibitors
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine base of ATP and effectively target the ATP-binding pocket of various kinases. Its derivatives have demonstrated significant potential as inhibitors of CDKs, which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The introduction of a 5-ethynyl group can provide a valuable handle for further chemical modification and may enhance binding interactions within the kinase active site.
Synthesis of this compound Derivatives
A common and effective method for the synthesis of this compound derivatives involves the Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. The general synthetic strategy starts from a 5-halo-1H-pyrazolo[3,4-b]pyridine precursor.
Protocol: Synthesis of a this compound Derivative via Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of a 5-bromo-1H-pyrazolo[3,4-b]pyridine with a terminal alkyne.
Materials:
-
5-bromo-1H-pyrazolo[3,4-b]pyridine derivative
-
Terminal alkyne (e.g., trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the 5-bromo-1H-pyrazolo[3,4-b]pyridine derivative (1.0 eq), copper(I) iodide (0.05-0.1 eq), and the palladium catalyst (0.02-0.05 eq).
-
Add the anhydrous solvent and the base.
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation of Pyrazolo[3,4-b]pyridine Derivatives
In Vitro CDK2/Cyclin A Kinase Assay
This protocol outlines a luminescent kinase assay to determine the in vitro inhibitory activity of the synthesized compounds against the CDK2/cyclin A complex. The assay measures the amount of ATP remaining in the solution following the kinase reaction.
Materials:
-
Recombinant human CDK2/cyclin A enzyme
-
Histone H1 as a substrate
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
Test compounds dissolved in DMSO
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a well of a white microplate, add the kinase buffer.
-
Add the test compound solution (typically 1 µL) to the wells. Include wells with DMSO only as a negative control and a known CDK2 inhibitor (e.g., Roscovitine) as a positive control.
-
Add the CDK2/cyclin A enzyme and the substrate (Histone H1) to the wells.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.
-
Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding an equal volume of the Kinase-Glo® reagent.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the IC₅₀ value by plotting a dose-response curve.
Data Presentation
The following tables summarize the biological activity of representative pyrazolo[3,4-b]pyridine and related pyrazolopyrimidine derivatives as CDK inhibitors.
Table 1: In Vitro CDK2 Inhibitory Activity of Pyrazolo[3,4-b]pyridine and Pyrazolopyrimidine Derivatives
| Compound ID | Scaffold | Modifications | CDK2 IC₅₀ (µM) | Reference Compound | CDK2 IC₅₀ (µM) |
| 1 | Pyrazolo[3,4-b]pyridine | 6-(naphthalen-2-yl)-4-(thiophen-2-yl) | 0.65[1] | Roscovitine | 0.394[1] |
| 2 | Pyrazolopyrimidine | 4a | 0.21[2] | Roscovitine | 0.25[2] |
| 3 | Pyrazolopyrimidine | 4b | - | - | - |
| 4 | Pyrazolo[3,4-b]pyridine | 9a | 1.630[3] | Ribociclib | 0.068[3] |
| 5 | Pyrazolo[3,4-b]pyridine | 14g | 0.460[3] | Ribociclib | 0.068[3] |
Table 2: Cytotoxicity of Pyrazolo[3,4-b]pyridine and Pyrazolopyrimidine Derivatives Against Cancer Cell Lines
| Compound ID | Scaffold | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 1 | Pyrazolo[3,4-b]pyridine | HCT-116 | 31.3 - 49.0 | Doxorubicin | 40.0[1] |
| 1 | Pyrazolo[3,4-b]pyridine | MCF-7 | 19.3 - 55.5 | Doxorubicin | 64.8[1] |
| 1 | Pyrazolo[3,4-b]pyridine | HepG2 | 22.7 - 44.8 | Doxorubicin | 24.7[1] |
| 2 | Pyrazolopyrimidine | HCT116 | - | - | - |
| 2 | Pyrazolopyrimidine | HepG2 | - | - | - |
| 4 | Pyrazolo[3,4-b]pyridine | Hela | 2.59[3] | Doxorubicin | 2.35[3] |
| 5 | Pyrazolo[3,4-b]pyridine | MCF7 | 4.66[3] | Doxorubicin | 4.57[3] |
| 5 | Pyrazolo[3,4-b]pyridine | HCT-116 | 1.98[3] | Doxorubicin | 2.11[3] |
Visualizations
Signaling Pathway
The following diagram illustrates the central role of Cyclin-Dependent Kinases (CDKs) in regulating the cell cycle. Inhibition of these kinases, particularly CDK2, can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: CDK-regulated cell cycle progression and the point of intervention for pyrazolo[3,4-b]pyridine inhibitors.
Experimental Workflow
The following diagram outlines the general workflow for the development and evaluation of novel CDK inhibitors based on the this compound scaffold.
Caption: A generalized workflow for the discovery and preclinical development of pyrazolo[3,4-b]pyridine-based CDK inhibitors.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Alkyne in 5-ethynyl-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the terminal alkyne group of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine. The pyrazolo[3,4-b]pyridine scaffold is a significant pharmacophore found in numerous biologically active compounds, and the ethynyl group at the C5 position offers a versatile handle for a variety of chemical transformations.[1][2][3] These functionalization strategies are crucial for the development of new therapeutic agents and molecular probes.
The primary functionalization reactions covered in this document are:
-
Sonogashira Coupling: For the formation of carbon-carbon bonds, enabling the introduction of various aryl and vinyl substituents.
-
Azide-Alkyne Cycloaddition (Click Chemistry): A robust method for the synthesis of 1,2,3-triazoles, which are important pharmacophores. Both copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) protocols are presented to afford different regioisomers.
-
Hydration: For the conversion of the alkyne to a ketone, a valuable functional group for further derivatization.
Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. For electron-deficient heterocyclic systems like this compound, careful optimization of reaction conditions is often necessary to achieve high yields.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a representative procedure adapted from methodologies for similar heterocyclic systems.[4]
Diagram of Sonogashira Coupling Workflow
References
- 1. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 2. Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from the physicochemical properties of the terminal alkyne and the pyrazolo[3,4-b]pyridine core. Key challenges include:
-
Instability of the Terminal Alkyne: Terminal alkynes can be sensitive to air, light, and residual acidic or basic reagents from the synthesis, potentially leading to decomposition.[1]
-
Homocoupling (Dimerization): A significant side reaction, particularly if copper catalysts were used in the synthesis (e.g., Sonogashira coupling), is the oxidative dimerization of the terminal alkyne to form a symmetrical 1,3-diyne byproduct. This not only reduces the yield of the desired product but also complicates purification.[2]
-
Polarity and Solubility: The pyrazolo[3,4-b]pyridine scaffold imparts polarity, which can lead to challenges in selecting appropriate solvents for chromatography and recrystallization. Purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and potential for co-eluting byproducts.[3]
-
Co-elution with Impurities: Residual starting materials, catalysts, and side products from the synthesis can co-elute with the target compound during column chromatography, making separation difficult.
Q2: What is the most common synthetic route to this compound, and what are the likely impurities?
A2: A common synthetic route is the Sonogashira cross-coupling reaction between a 5-halo-1H-pyrazolo[3,4-b]pyridine (e.g., 5-iodo- or 5-bromo-1H-pyrazolo[3,4-b]pyridine) and a protected or unprotected alkyne.[4][5] Potential impurities originating from this synthesis include:
-
Homocoupled Diyne: The most common byproduct, resulting from the dimerization of the terminal alkyne.[2]
-
Unreacted 5-halo-1H-pyrazolo[3,4-b]pyridine: Incomplete reaction can lead to the presence of the starting halide.
-
Dehalogenated Starting Material: Reductive dehalogenation of the starting material can occur as a side reaction.
-
Palladium and Copper Catalysts: Residual transition metals from the catalyst system.
-
Phosphine Ligands and their Oxides: From the palladium catalyst.
Q3: How can I minimize the dimerization of this compound during synthesis and workup?
A3: To minimize homocoupling, consider the following strategies:
-
Copper-Free Sonogashira Conditions: Employing a copper-free catalyst system can significantly reduce Glaser-type homocoupling.[2]
-
Use of Protecting Groups: Synthesizing the molecule with a silyl protecting group on the alkyne (e.g., trimethylsilyl (TMS) or triisopropylsilyl (TIPS)) and deprotecting it in a separate final step can prevent dimerization during the coupling reaction.[2]
-
Slow Addition of the Alkyne: A high initial concentration of the terminal alkyne can favor dimerization. Employing a slow addition of the alkyne to the reaction mixture can maintain a low, steady concentration, favoring the desired cross-coupling.[2]
-
Inert Atmosphere: Conduct the reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, which can promote oxidative coupling.[1]
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Recovery After Column Chromatography
Question: My yield of this compound is very low after silica gel column chromatography. What could be the cause?
Answer: Low recovery can be attributed to several factors related to the compound's properties and the chromatographic conditions:
-
Irreversible Adsorption on Silica Gel: The basic nitrogen atoms of the pyridine ring can strongly interact with the acidic silanol groups on the silica gel surface, leading to irreversible adsorption and tailing.[6]
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (1-2%) or ammonia in methanol. This will cap the acidic sites and reduce strong adsorption.
-
-
On-Column Decomposition: The terminal alkyne might be sensitive to the acidic nature of standard silica gel, leading to decomposition during purification.
-
Solution: Use a neutral or basic stationary phase like alumina (basic or neutral grade) or a polymer-based column. Alternatively, use end-capped silica gel, which has fewer free silanol groups.[6]
-
-
Inappropriate Solvent System: The chosen eluent may not be optimal for eluting the compound efficiently.
Issue 2: Co-elution of Impurities with the Product
Question: I am unable to separate my product from a closely running impurity during column chromatography. How can I improve the separation?
Answer: Achieving good resolution between compounds with similar polarities can be challenging. Here are some strategies to improve separation:
-
Optimize the Mobile Phase:
-
Use a Shallow Gradient: A slower, more gradual increase in the polar solvent concentration can improve the separation of closely eluting compounds.
-
Change Solvent Selectivity: If a hexane/ethyl acetate system is not providing adequate separation, try a different solvent system with different selectivities, such as dichloromethane/acetone or toluene/ethyl acetate.
-
-
Modify the Stationary Phase:
-
Argentation Chromatography: Silver nitrate-impregnated silica gel can be used to separate compounds based on their degree of unsaturation. This technique can be particularly effective for separating alkynes from other nonpolar impurities.[8]
-
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary. A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (TFA) or formic acid, can provide high-resolution separation.
Issue 3: Product Decomposition During Recrystallization
Question: My this compound seems to decompose or turn dark when I try to recrystallize it from hot solvents. What should I do?
Answer: The terminal alkyne functionality can be sensitive to heat and air, especially in solution.
-
Minimize Exposure to Heat and Air:
-
Use a Minimum Amount of Hot Solvent: Dissolve your compound in the minimum amount of boiling solvent to ensure rapid crystallization upon cooling and reduce the time the compound spends in the hot solution.
-
Work Under an Inert Atmosphere: If possible, perform the recrystallization under a nitrogen or argon atmosphere to prevent oxidative degradation.
-
-
Solvent Selection:
-
Systematic Screening: Perform a small-scale solvent screen to find a solvent or solvent system that dissolves the compound at a lower temperature. Common solvents for recrystallizing pyrazolo[3,4-b]pyridines include ethanol, or mixtures like ethanol/water.[3]
-
Two-Solvent System: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is not) at room temperature can sometimes induce crystallization without the need for heating.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₅N₃ | [9][10] |
| Molecular Weight | 143.15 g/mol | [9] |
| Appearance | Solid | [10] |
| Purity | >95.0% | [10] |
| Storage Conditions | Sealed in dry, 2-8°C | [9] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the crude reaction mixture.
-
Preparation of the Stationary Phase:
-
Choose a stationary phase based on the stability of the compound. For routine purification, use silica gel. If acid sensitivity is a concern, use neutral alumina or pre-treat the silica gel with a triethylamine-containing solvent.
-
-
Selection of the Mobile Phase:
-
Develop a solvent system using TLC. A good starting point for pyrazolo[3,4-b]pyridine derivatives is a mixture of hexane and ethyl acetate.[3] Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.
-
-
Column Packing:
-
Pack the column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel and applying the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial non-polar solvent system and gradually increase the polarity (e.g., from 5% ethyl acetate in hexane to 30% ethyl acetate in hexane).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to minimize potential degradation.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a test solvent at room temperature. If the compound dissolves, the solvent is unsuitable.
-
If the compound does not dissolve at room temperature, heat the mixture gently. If it dissolves when hot, it is a potentially good recrystallization solvent.
-
Common solvents for pyrazolo[3,4-b]pyridines include ethanol or ethanol/water mixtures.[3]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. 1207351-15-2|this compound|BLD Pharm [bldpharm.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Synthesis of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Quality Starting Materials | - Ensure the 5-halo-1H-pyrazolo[3,4-b]pyridine precursor is pure. Incomplete cyclization during its synthesis can introduce impurities.[1][2] - Use freshly distilled solvents and high-purity reagents for the Sonogashira coupling. |
| Inactive Catalyst | - Use a fresh source of palladium and copper catalysts. Palladium(0) complexes can be sensitive to air and moisture. - Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
| Suboptimal Reaction Conditions | - Temperature: While many Sonogashira couplings proceed at room temperature, some substrates require heating.[3] Experiment with a temperature range (e.g., room temperature to 80 °C). - Solvent: The choice of solvent is crucial. A solvent screen with solvents like THF, DMF, or acetonitrile may be necessary to ensure solubility of all reactants. - Base: The base is critical for deprotonating the terminal alkyne. Amine bases like triethylamine or diisopropylethylamine are common. Ensure the base is dry and added in sufficient excess. |
| Incorrect Reaction Monitoring | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and confirm the consumption of starting materials. |
Problem 2: Presence of Significant Byproducts
Common Byproducts and Mitigation Strategies:
| Byproduct | Identification | Mitigation Strategies |
| Homocoupled Alkyne (Glaser Coupling) | A symmetrical diyne, often observed as a major byproduct. | - Perform the reaction under strictly anaerobic conditions.[3] - Use a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection.[4] - A dilute hydrogen atmosphere mixed with nitrogen has been shown to reduce homocoupling. |
| Protodehalogenated Starting Material | The 5-halo-1H-pyrazolo[3,4-b]pyridine is converted back to 1H-pyrazolo[3,4-b]pyridine. | - Ensure the reaction medium is anhydrous. Water can be a proton source. - Use a high-quality, anhydrous base. |
| Unreacted Starting Material | Presence of 5-halo-1H-pyrazolo[3,4-b]pyridine in the final mixture. | - Increase the reaction time or temperature. - Increase the equivalents of the alkyne and/or the catalyst loading. |
| Polymerization/Degradation | Formation of dark, insoluble materials. | - Avoid excessive heating. - Purify the product promptly after the reaction is complete. Terminal alkynes can be unstable. |
Frequently Asked Questions (FAQs)
Q1: What is the best halogen to use on the 5-halo-1H-pyrazolo[3,4-b]pyridine for the Sonogashira coupling?
A1: The reactivity order for halides in Sonogashira coupling is generally I > Br > Cl.[5] 5-Iodo-1H-pyrazolo[3,4-b]pyridine is expected to be more reactive and may allow for milder reaction conditions compared to the bromo or chloro analogues.
Q2: How can I synthesize the 5-bromo-1H-pyrazolo[3,4-b]pyridine precursor?
A2: One common method involves the intramolecular cyclization of 5-bromo-2-hydrazinopyridine hydrochloride in a solvent like N,N-dimethylformamide (DMF) with heating.[1] Another route is the reaction of 5-bromo-2-fluoro-3-formylpyridine with hydrazine in ethanol.[2]
Q3: My purification by column chromatography is resulting in low recovery of the final product. What can I do?
A3: this compound, being a nitrogen-containing heterocycle with a terminal alkyne, can be somewhat polar and may interact strongly with silica gel, leading to streaking and poor recovery. Try the following:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of triethylamine in the eluent (e.g., 1%) to neutralize acidic sites.
-
Solvent System: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate. A small amount of a more polar solvent like methanol may be needed for elution.
-
Alternative Stationary Phases: Consider using alumina (neutral or basic) or a C18-functionalized silica for reverse-phase chromatography.
Q4: Can I use a copper-free Sonogashira coupling for this synthesis?
A4: Yes, copper-free Sonogashira protocols have been developed to avoid issues associated with copper, such as the promotion of alkyne homocoupling.[5] These reactions often require specific ligands and may need optimization for your particular substrate.
Experimental Protocols
Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine
This protocol is based on the intramolecular cyclization of 5-bromo-2-hydrazinopyridine hydrochloride.[1]
-
To a three-necked flask equipped with a condenser and magnetic stirrer, add 5-bromo-2-hydrazinopyridine hydrochloride.
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Stir the mixture at room temperature for 1 hour.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with a suitable organic solvent like dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Sonogashira Coupling to Synthesize this compound
This is a general procedure and may require optimization.
-
To a Schlenk flask, add 5-bromo-1H-pyrazolo[3,4-b]pyridine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add an anhydrous solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine).
-
Add trimethylsilylacetylene (TMSA) via syringe.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
For deprotection of the TMS group, dissolve the crude product in a solvent like methanol or THF and treat with a fluoride source (e.g., TBAF) or a base (e.g., K₂CO₃).
-
After deprotection is complete, perform an aqueous workup and extract the product.
-
Purify the crude this compound by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Optimizing Sonogashira Reactions for 5-Ethynyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support center for the optimization of Sonogashira coupling reactions involving the 5-ethynyl-1H-pyrazolo[3,4-b]pyridine scaffold. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction conditions, troubleshooting common issues, and to answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for halides in the Sonogashira coupling of 5-halo-1H-pyrazolo[3,4-b]pyridines?
A1: The reactivity of the halide at the 5-position of the pyrazolo[3,4-b]pyridine core follows the general trend for aryl halides in Sonogashira reactions: I > Br > Cl.[1] 5-Iodo-1H-pyrazolo[3,4-b]pyridine is the most reactive substrate, often allowing for milder reaction conditions, such as lower temperatures and catalyst loadings.[1] Couplings with 5-bromo-1H-pyrazolo[3,4-b]pyridine typically require more forcing conditions, including higher temperatures and potentially more active catalyst systems.[2] The use of 5-chloro-1H-pyrazolo[3,4-b]pyridine is the most challenging and often necessitates specialized, highly active catalysts and ligands to achieve good yields.[3]
Q2: How does the protection of the pyrazole nitrogen affect the Sonogashira reaction?
A2: The presence of an acidic N-H proton on the pyrazole ring can potentially interfere with the catalytic cycle. N-protection can prevent side reactions such as deprotonation by the base, which might lead to catalyst inhibition or undesired side reactions. While some Sonogashira reactions on N-unprotected heterocycles proceed efficiently, others benefit significantly from the use of a protecting group. The choice of protecting group is crucial; it should be stable to the reaction conditions and easily removable. Common protecting groups for pyrazoles include trityl (Tr), tetrahydropyranyl (THP), and various silyl groups. The need for a protecting group should be evaluated on a case-by-case basis, as it can influence the substrate's electronic properties and solubility.
Q3: What are the most common side reactions in the Sonogashira coupling with pyrazolo[3,4-b]pyridines and how can they be minimized?
A3: The most common side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to the formation of a diyne byproduct.[1] This is particularly prevalent in copper-catalyzed reactions and in the presence of oxygen.[1] To minimize Glaser coupling, it is crucial to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.[3] Alternatively, copper-free Sonogashira protocols can be employed.[4] Another potential side reaction is the hydrodehalogenation of the starting material, which can be promoted by certain palladium catalysts and reaction conditions.
Q4: Can the nitrogen atoms in the pyrazolo[3,4-b]pyridine ring inhibit the palladium catalyst?
A4: Yes, the lone pairs of electrons on the nitrogen atoms of the heterocyclic core can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This is a common issue with nitrogen-containing heterocycles. The choice of ligand is critical to mitigate this effect. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often stabilize the active catalytic species and prevent strong coordination with the substrate's nitrogen atoms, thereby improving reaction efficiency.
Troubleshooting Guides
Problem 1: Low to No Product Yield
Low or no yield of the desired 5-alkynyl-1H-pyrazolo[3,4-b]pyridine is a common issue. A systematic approach to troubleshooting is recommended.
Start [label="Low/No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Verify Reagent Quality\n(Halide, Alkyne, Catalysts, Base, Solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Setup [label="Ensure Inert Atmosphere\n(Degas solvents, purge with Ar/N2)", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Catalyst [label="Optimize Catalyst System\n(Screen Pd sources and ligands)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Conditions [label="Adjust Reaction Conditions\n(Increase temperature, change base/solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Consider_Protection [label="Consider N-Protection of Pyrazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Reaction Successful", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Reagents; Check_Reagents -> Check_Setup [label="Reagents OK"]; Check_Setup -> Optimize_Catalyst [label="Setup OK"]; Optimize_Catalyst -> Optimize_Conditions [label="No Improvement"]; Optimize_Conditions -> Consider_Protection [label="Still Low Yield"]; Check_Reagents -> Success [label="Impure Reagents Found & Replaced"]; Check_Setup -> Success [label="Atmosphere Improved"]; Optimize_Catalyst -> Success [label="Improved Catalyst Found"]; Optimize_Conditions -> Success [label="Optimal Conditions Found"]; Consider_Protection -> Success [label="Protection Improves Yield"]; }
Caption: Troubleshooting workflow for low or no product yield.Detailed Steps:
-
Verify Reagent Quality: Ensure the 5-halo-1H-pyrazolo[3,4-b]pyridine is pure. Check the quality of the terminal alkyne, as it can degrade or oligomerize upon storage. Use fresh, high-purity palladium catalyst, copper(I) iodide (if applicable), and base. Solvents should be anhydrous and of appropriate grade.[3]
-
Ensure Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen.[3] Thoroughly degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling with argon or nitrogen for an extended period). Maintain a positive pressure of an inert gas throughout the reaction.
-
Optimize Catalyst System:
-
Palladium Source: If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure its quality. Consider switching to a more active Pd(0) source like Pd(PPh₃)₄ or using a pre-catalyst system that generates the active species in situ.[5]
-
Ligand Screening: The choice of ligand is critical. For challenging substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be more effective than triphenylphosphine.[3]
-
-
Adjust Reaction Conditions:
-
Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. For 5-bromopyrazolo[3,4-b]pyridines, temperatures between 60-100 °C are often necessary.[2][5]
-
Base: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common bases. For less reactive substrates, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ in a suitable solvent might be beneficial, especially in copper-free protocols.
-
Solvent: The choice of solvent can significantly impact the reaction. While THF and DMF are commonly used, other solvents like dioxane, acetonitrile, or even the amine base itself can be effective.[6]
-
-
Consider N-Protection: If the above steps do not improve the yield, consider protecting the pyrazole nitrogen. This can prevent catalyst inhibition and side reactions.
Problem 2: Significant Formation of Glaser Homocoupling Product
The formation of a diyne byproduct from the homocoupling of the terminal alkyne is a frequent issue.
Start [label="High Glaser Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Strictly_Anaerobic [label="Ensure Strictly Anaerobic Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Reduce_Copper [label="Reduce Cu(I) Catalyst Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Copper_Free [label="Switch to a Copper-Free Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Slow_Addition [label="Slow Addition of Alkyne", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Homocoupling Minimized", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Strictly_Anaerobic; Strictly_Anaerobic -> Reduce_Copper [label="Still significant homocoupling"]; Reduce_Copper -> Copper_Free [label="No improvement"]; Copper_Free -> Slow_Addition [label="Homocoupling still observed"]; Strictly_Anaerobic -> Success [label="Problem solved"]; Reduce_Copper -> Success [label="Problem solved"]; Copper_Free -> Success [label="Problem solved"]; Slow_Addition -> Success [label="Problem solved"]; }
Caption: Logical workflow to minimize Glaser homocoupling.Detailed Steps:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[3] Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.
-
Reduce Copper(I) Loading: While catalytic, excess copper can accelerate homocoupling. Reduce the amount of CuI to the minimum effective level (e.g., 1-5 mol%).
-
Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[4] These reactions often require a different set of conditions, such as a more active palladium catalyst/ligand system and sometimes a different base.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, favoring the cross-coupling pathway over homocoupling.
Data Presentation: Optimization of Reaction Conditions
The following tables provide a summary of typical reaction conditions for the Sonogashira coupling of halo-N-heterocycles with terminal alkynes, which can serve as a starting point for the optimization of reactions with 5-halo-1H-pyrazolo[3,4-b]pyridine.
Table 1: Catalyst, Ligand, and Base Combinations for Sonogashira Coupling of Heterocyclic Halides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Halide | Typical Yield Range (%) | Reference |
| PdCl₂(PPh₃)₂ (2-5) | - | Et₃N (2-3) | THF or DMF | RT - 80 | I, Br | 60-95 | [5] |
| Pd(PPh₃)₄ (2-5) | - | Et₃N (2-3) | THF or DMF | RT - 80 | I, Br | 70-98 | [7] |
| Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane | 100 | Br, Cl | 75-90 | [3] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | Cs₂CO₃ (2) | Dioxane | 80-110 | Br, Cl | 80-95 | [3] |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N (2) | DMF | 100 | Br | 72-96 | [5] |
Table 2: Effect of Reaction Parameters on a Model Sonogashira Coupling
| Entry | Palladium Source (mol%) | Copper(I) Source (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (3) | DMF | 25 | 12 | 75 |
| 2 | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (3) | DMF | 80 | 3 | 92 |
| 3 | Pd(PPh₃)₄ (5) | CuI (5) | DIPEA (3) | THF | 60 | 6 | 88 |
| 4 | Pd(OAc)₂ (2) / XPhos (4) | None | K₂CO₃ (2) | Dioxane | 100 | 12 | 85 |
| 5 | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | 96 |
Note: The data in this table are representative and have been compiled from various sources for illustrative purposes. Actual results will vary depending on the specific substrates.[5][7]
Experimental Protocols
The following is a general protocol for the Sonogashira coupling of a 5-halo-1H-pyrazolo[3,4-b]pyridine with a terminal alkyne. This should be considered a starting point and may require optimization.
General Procedure for Copper-Catalyzed Sonogashira Coupling:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 5-halo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (2-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N, 2-3 equiv.) via syringe.
-
Addition of Alkyne: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Procedure for Copper-Free Sonogashira Coupling:
-
Reaction Setup: To a dry Schlenk flask, add the 5-halo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas.
-
Addition of Reagents: Add the anhydrous solvent (e.g., dioxane), the base (e.g., K₂CO₃, 2 equiv.), and the terminal alkyne (1.2-1.5 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the copper-catalyzed reaction.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Sonogashira coupling reaction.
Setup [label="Reaction Setup\n(Add solids to flask)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="Establish Inert Atmosphere\n(Evacuate/backfill with Ar/N2)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Liquids [label="Add Solvent, Base, and Alkyne", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="Stir at Desired Temperature\n(Monitor by TLC/LC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n(Extraction and washing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Isolated Product", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Setup -> Inert; Inert -> Add_Liquids; Add_Liquids -> React; React -> Workup; Workup -> Purify; Purify -> Product; }
Caption: A typical experimental workflow for a Sonogashira coupling reaction.References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
stability of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine under different conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine. The information is structured to address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
Based on supplier recommendations for similar heterocyclic compounds, this compound should be stored in a cool, dry place. Specifically, refrigeration at 2-8°C is advisable. The container should be tightly sealed to protect it from moisture and air. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.
Q2: How stable is this compound in common organic solvents?
Q3: What potential degradation pathways should I be aware of for this compound?
Given its chemical structure, several potential degradation pathways for this compound can be anticipated:
-
Oxidation: The pyridine and pyrazole rings, as well as the ethynyl group, can be susceptible to oxidation, especially in the presence of air or oxidizing agents.[1] This can lead to the formation of N-oxides or cleavage of the heterocyclic rings.
-
Hydrolysis: Under strongly acidic or basic conditions, the pyrazole or pyridine ring may undergo hydrolysis, although they are generally considered relatively stable aromatic systems.[1]
-
Photodegradation: Exposure to UV light can induce photochemical reactions in heterocyclic aromatic compounds, leading to dimerization, rearrangement, or cleavage.[2][3][4][5][6]
-
Reactions of the Ethynyl Group: The terminal alkyne is a reactive functional group that can undergo various reactions, including hydration, oxidation, and polymerization, particularly in the presence of certain metals or under harsh conditions.
Q4: Are there any known incompatibilities with other reagents?
Avoid strong oxidizing agents, strong acids, and strong bases. The ethynyl group can react with heavy metal salts, so care should be taken to avoid contamination.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Unexpected side products or low yield in a reaction.
-
Question: I am using this compound in a reaction and observing unexpected side products or a lower than expected yield of my desired product. What could be the cause?
-
Answer:
-
Compound Degradation: The starting material may have degraded during storage or handling. Before use, verify the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS).
-
Air/Moisture Sensitivity: The reaction may be sensitive to air or moisture. The ethynyl group and the heterocyclic core can be reactive under certain conditions. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. For guidance on handling air-sensitive compounds, refer to established protocols.[7][8][9][10][11]
-
Reaction Conditions: The reaction conditions (temperature, pH, catalyst) may be promoting side reactions of the pyrazolopyridine core or the ethynyl group. A thorough literature search on similar transformations with related heterocyclic alkynes is recommended.
-
Issue 2: The compound appears to be degrading upon dissolution in a solvent for analysis.
-
Question: When I dissolve my sample of this compound for NMR or LC-MS analysis, I see signs of degradation over a short period. How can I mitigate this?
-
Answer:
-
Solvent Purity: Ensure the solvent is of high purity and free from acidic or basic impurities. For deuterated solvents, using freshly opened ampules is recommended.
-
Light Exposure: Protect the solution from light, as photodegradation can occur. Use amber vials or wrap the container in aluminum foil.
-
Temperature: Keep the solution cool and analyze it as quickly as possible after preparation.
-
Inert Atmosphere: If the solvent has been sparged with an inert gas and the sample is prepared under an inert atmosphere, this can prevent oxidative degradation.
-
Experimental Protocols
The following are generalized protocols for assessing the stability of a compound like this compound, based on ICH guidelines for forced degradation studies.[12][13]
Protocol 1: Forced Degradation Study
This study aims to identify potential degradation products and pathways under stress conditions.
Table 1: Conditions for Forced Degradation Study
| Stress Condition | Reagents and Conditions | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl in a suitable co-solvent (e.g., methanol, acetonitrile) | 24-72 hours at RT or elevated temperature (e.g., 60°C) |
| Base Hydrolysis | 0.1 M to 1 M NaOH in a suitable co-solvent | 24-72 hours at RT or elevated temperature (e.g., 60°C) |
| Oxidative Degradation | 3-30% H₂O₂ in a suitable solvent | 24-72 hours at RT, protected from light |
| Thermal Degradation | Solid compound and solution stored at elevated temperatures (e.g., 80°C) | 48-72 hours |
| Photostability | Exposure to a light source as per ICH Q1B guidelines (e.g., Xenon lamp) | Overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m²[2][3] |
Methodology:
-
Prepare stock solutions of this compound in a suitable solvent.
-
Expose the solutions (and solid material for thermal and photostability) to the stress conditions outlined in Table 1.
-
At specified time points, withdraw aliquots.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a stability-indicating method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to quantify the parent compound and detect any degradation products.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biobostonconsulting.com [biobostonconsulting.com]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. fauske.com [fauske.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling with Electron-Deficient Pyridines
Welcome to the technical support center for Sonogashira coupling reactions involving electron-deficient pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira coupling with a chloropyridine failing or giving very low yield?
A1: Chloropyridines are notoriously challenging substrates for Sonogashira couplings. The primary reason is the strength of the C-Cl bond, which makes the initial oxidative addition step to the palladium(0) catalyst kinetically difficult.[1][2] Unlike the more reactive C-Br or C-I bonds, activating C-Cl bonds requires significantly more robust catalytic systems and often more forcing reaction conditions.[3][4]
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?
A2: Alkyne homocoupling is a common side reaction, particularly in copper-co-catalyzed Sonogashira reactions. It is often promoted by the presence of oxygen.[5] To minimize this side product:
-
Ensure Strict Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period). Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[6]
-
Control Reagent Addition: Slow addition of the terminal alkyne to the reaction mixture can help favor the desired cross-coupling pathway over homocoupling.[6]
-
Consider Copper-Free Conditions: If homocoupling persists, switching to a copper-free protocol is a highly effective strategy.[7][8] These systems often require specialized, highly active palladium catalysts.
Q3: The reaction mixture turns black and I get no product. What is happening?
A3: A black precipitate is typically palladium black, which forms when the palladium(0) catalyst decomposes and aggregates. This removes the active catalyst from the solution, halting the reaction. This can be caused by:
-
Presence of Oxygen: Failure to maintain anaerobic conditions.
-
High Temperatures: Some catalyst systems are not stable at elevated temperatures for prolonged periods.
-
Inappropriate Solvent: Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black under some conditions.[9]
-
Ligand Decomposition: The phosphine ligand may be oxidizing, leading to catalyst deactivation.
Q4: How does the position of the halogen on the pyridine ring affect the reaction?
A4: The position of the leaving group (halide) on the electron-deficient pyridine ring significantly impacts its reactivity. The electron-withdrawing nature of the ring nitrogen influences the electrophilicity of the carbon-halogen bond. Generally, halogens at the 2- and 4-positions are more activated towards oxidative addition than a halogen at the 3-position due to resonance effects.
Q5: Can the pyridine nitrogen interfere with the catalyst?
A5: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can sometimes act as an inhibitory step, sequestering the catalyst and preventing it from participating in the catalytic cycle. The choice of a suitable ligand that can compete with this coordination is crucial.
Troubleshooting Guide
This guide addresses common problems encountered during the Sonogashira coupling of electron-deficient pyridines.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield | 1. Inactive Catalyst: The Pd(0) species is not being generated or is decomposing. 2. Poor Substrate Reactivity: The C-X bond (especially C-Cl) is too strong for the chosen conditions. 3. Insufficient Base Strength: The base is not strong enough to deprotonate the terminal alkyne effectively. 4. Poor Solubility: Starting materials are not fully dissolved in the reaction solvent. | 1. Evaluate Catalyst System: • For chloro- and bromopyridines, use a more active catalyst system. Switch to catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[1][2] • Ensure the quality of your catalyst and ligands; use fresh reagents if possible. 2. Optimize Reaction Conditions: • Increase the reaction temperature, using a sealed vessel if necessary, especially for bromides and chlorides.[10] • Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). 3. Re-evaluate Base and Solvent: • Switch to a stronger or more suitable base. If using an amine base like Et₃N, consider alternatives like DBU, K₃PO₄, or Cs₂CO₃.[11] • Test different solvents. If solubility is an issue, try a more polar aprotic solvent like DMF, NMP, or 1,4-dioxane.[10][12] |
| Alkyne Homocoupling (Glaser Product) | 1. Oxygen in the Reaction: The presence of O₂ promotes copper-mediated homocoupling. 2. High Copper Concentration: Excess Cu(I) can favor the homocoupling pathway. | 1. Improve Anaerobic Technique: • Degas solvents and reagents thoroughly using at least three freeze-pump-thaw cycles. • Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire process.[6] 2. Modify Reagent Stoichiometry: • Reduce the amount of CuI co-catalyst or switch to a copper-free protocol.[7] • Add the alkyne slowly to the reaction mixture using a syringe pump. |
| Starting Material Unchanged | 1. Reaction Temperature Too Low: Insufficient energy to overcome the activation barrier for oxidative addition. 2. Catalyst Poisoning: Impurities in reagents or solvents may be deactivating the catalyst. | 1. Increase Temperature: • For aryl bromides, temperatures of 80-100 °C are common.[10][12] For aryl chlorides, temperatures >100 °C may be necessary.[2] 2. Purify Reagents: • Use freshly purified solvents and reagents. Ensure the amine base is free of water and other impurities. Filtering triethylamine through a plug of alumina can be beneficial.[9] |
| Complex Mixture of Products | 1. Side Reactions: Besides homocoupling, other side reactions like hydrodehalogenation or reaction with the solvent may occur. 2. Substrate Decomposition: The starting materials or product may be unstable under the reaction conditions. | 1. Lower Reaction Temperature: If possible, find a more active catalyst that operates at a lower temperature to minimize decomposition. 2. Screen Different Ligands/Bases: The choice of ligand and base can significantly influence the reaction selectivity. |
Data Presentation: Reaction Conditions for Electron-Deficient Heterocycles
The following table summarizes successful Sonogashira coupling conditions for various electron-deficient nitrogen heterocycles, providing a comparative reference for reaction optimization.
| Entry | Heteroaryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 96 |
| 2 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 89 |
| 3 | 4-Iodo-3-nitrotoluene | Phenylacetylene | Diatomite-Pd(II) (0.3) | - | None | Et₃N | None | RT | 98 |
| 4 | 4-Bromobenzonitrile | Phenylacetylene | Diatomite-Pd(II) (0.3) | - | None | Et₃N | None | RT | 97 |
| 5 | 4-Bromopyridine | Phenylacetylene | Pd(OAc)₂ (0.1) | Benzimidazolyl ligand | None | K₂CO₃ | Water/MeOH | 80 | >95 |
| 6 | 2-Chloropyridine | Phenylacetylene | Na₂PdCl₄ | P(t-Bu)₃ | CuI | Cs₂CO₃ | Toluene | 100 | High |
References: Entry 1-2[12][13], Entry 3-4[14][15], Entry 5[7], Entry 6[2]. Note: Yields are often substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling with Bromo-pyridines
This protocol is adapted from the successful coupling of 2-amino-3-bromopyridines.[12][13]
Reagents & Equipment:
-
Electron-deficient bromopyridine (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂) (2.5 mol%)
-
Ligand (if required, e.g., PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Anhydrous amine base (e.g., Et₃N or DIPA) (3.0 eq)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand (if used), and copper(I) iodide.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF, to make a ~0.2 M solution) followed by the amine base via syringe. Stir the mixture for 15-30 minutes at room temperature.
-
Reagent Addition: Add the bromopyridine substrate to the flask, followed by the terminal alkyne via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of NH₄Cl to remove the amine hydrohalide salt. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Modified Procedure for Challenging Chloro-pyridines
This protocol incorporates strategies for activating less reactive aryl chlorides.
Reagents & Equipment:
-
Electron-deficient chloropyridine (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (2-5 mol%)
-
Bulky, electron-rich ligand (e.g., XPhos or P(t-Bu)₃) (4-10 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%) (Optional, can be run copper-free)
-
Strong inorganic base (e.g., Cs₂CO₃ or K₃PO₄) (2.0 eq)
-
Anhydrous, degassed polar aprotic solvent (e.g., 1,4-dioxane or toluene)
-
Sealed reaction vessel (e.g., microwave vial or pressure tube)
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the chloropyridine, palladium pre-catalyst, ligand, CuI (if used), and inorganic base to a sealable reaction vessel.
-
Reagent Addition: Add the degassed solvent and the terminal alkyne via syringe.
-
Sealing and Reaction: Securely seal the vessel. Heat the reaction mixture to a high temperature (e.g., 100-140 °C) with vigorous stirring.
-
Monitoring & Work-up: Follow steps 5-7 from the general protocol. Note that reaction times may be significantly longer (12-48 h).
Visualizations
Catalytic Cycles
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Troubleshooting Workflow for Low Yield
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. benchchem.com [benchchem.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 12. scirp.org [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
preventing homocoupling of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine in Sonogashira reactions
Topic: Preventing Homocoupling of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of alkyne homocoupling in Sonogashira reactions, with a specific focus on the pharmaceutically relevant scaffold, this compound.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction?
A1: Homocoupling, also known as Glaser or Hay coupling, is the most common side reaction in Sonogashira couplings.[1][2] It involves the dimerization of two terminal alkyne molecules (e.g., this compound) to form a symmetrical 1,3-diyne.[1] This undesired reaction consumes the alkyne, reduces the yield of the intended cross-coupled product, and complicates the purification process.[2]
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main culprits that promote the homocoupling side reaction are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2][3] Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is the key step in the Glaser coupling pathway.[3][4] While the copper co-catalyst is added to increase the reaction rate, it is also the primary catalyst for this unwanted side reaction.[1][5]
Q3: What are the most effective strategies to minimize or prevent this side reaction?
A3: Several strategies can be employed to suppress homocoupling:
-
Rigorous Exclusion of Oxygen: Running the reaction under a strictly inert atmosphere (argon or nitrogen) is crucial, especially when using a copper co-catalyst.[2][3] This involves using degassed solvents and Schlenk line or glovebox techniques.
-
Copper-Free Protocols: The most direct way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[5][6][7] These methods have been extensively developed to circumvent the homocoupling issue.[2]
-
Slow Addition of the Alkyne: Adding the this compound solution slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1][3]
-
Use of a Reducing Atmosphere: Some studies have shown that using a dilute hydrogen atmosphere (e.g., H₂ diluted with nitrogen or argon) can effectively reduce the amount of homocoupling product to as low as 2% by scavenging residual oxygen.[8][9]
Q4: How does the choice of ligand, base, and solvent affect homocoupling?
A4: The ligand, base, and solvent system is critical and can significantly influence the competition between the desired cross-coupling and undesired homocoupling.
-
Ligands: Bulky and electron-rich phosphine ligands (e.g., X-Phos, SPhos) or N-heterocyclic carbene (NHC) ligands are often preferred.[1][2][10] These ligands can promote the formation of highly reactive monoligated palladium species that facilitate the rate-limiting oxidative addition step, allowing the cross-coupling to outcompete homocoupling.[10][11]
-
Bases: The base is required to deprotonate the terminal alkyne. While tertiary amines like triethylamine are common, secondary amines such as piperidine or diisopropylamine can sometimes be more effective at minimizing side reactions.[2][5]
-
Solvents: Anhydrous, degassed solvents are essential. The polarity and coordinating ability of the solvent can impact catalyst stability and reaction rates.[1] Common choices include THF, DMF, and toluene.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage (>10%) of homocoupled 1,3-diyne byproduct is observed. | 1. Presence of oxygen in the reaction vessel.[3][5]2. Copper(I) co-catalyst is promoting Glaser coupling.[2]3. Concentration of the alkyne is too high.[1] | 1. Ensure all solvents are rigorously degassed (e.g., three freeze-pump-thaw cycles). Use Schlenk line techniques or a glovebox for the entire setup.[3]2. Reduce the loading of the Cu(I) co-catalyst (e.g., from 5 mol% to 1-2 mol%). For best results, switch to a copper-free protocol.[10][12]3. Add the this compound to the reaction mixture dropwise over a prolonged period using a syringe pump.[1] |
| Low or no yield of the desired cross-coupled product. | 1. Catalyst is inactive or has decomposed.[10]2. Reaction temperature is too low for the specific aryl halide.3. Steric hindrance on the coupling partners is slowing the reaction, allowing homocoupling to dominate.[10] | 1. Use a fresh, high-purity palladium catalyst and ligand. Consider using a more robust, air-stable palladium precatalyst.[10]2. Gradually increase the reaction temperature. Aryl bromides and chlorides often require more heating than iodides.[5]3. Switch to a catalyst system known for coupling hindered substrates (e.g., a Pd-precatalyst with a bulky, electron-rich ligand).[10] |
| Reaction works under copper-free conditions, but some homocoupling persists. | Trace amounts of copper impurities in reagents or on glassware can still catalyze Glaser coupling.[3] | Use high-purity reagents. Consider acid-washing all glassware to remove trace metal contaminants.[3] |
Optimizing Reaction Parameters to Minimize Homocoupling
The following table summarizes the impact of various reaction parameters on the formation of the homocoupling byproduct.
| Parameter | Condition Favoring Cross-Coupling | Condition Favoring Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon, Nitrogen)[2] | Presence of Air/Oxygen[5] | Oxygen is an oxidant required for the oxidative dimerization (Glaser coupling) of the copper acetylide intermediate.[4] |
| Copper (I) Co-catalyst | Copper-free or very low loading (<1-2 mol%)[10] | High loading (>5 mol%)[3] | Copper(I) is the primary catalyst for the Glaser homocoupling pathway.[2] Eliminating it is the most effective prevention strategy.[12] |
| Palladium Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs[2][13] | Less bulky, electron-poor phosphines (e.g., PPh₃) | Bulky, electron-rich ligands promote the desired oxidative addition and reductive elimination steps of the Sonogashira cycle.[10][13] |
| Alkyne Addition | Slow, dropwise addition via syringe pump[1] | Rapid, single-portion addition | Slow addition maintains a low concentration of the alkyne, minimizing the rate of the bimolecular homocoupling reaction.[1] |
| Base | Secondary amines (e.g., piperidine, diisopropylamine)[2] | Excess tertiary amines (e.g., triethylamine) | The choice of base can influence the catalytic cycle; secondary amines have been shown to be more effective in certain systems.[2] |
| Temperature | Optimized for the specific aryl halide (often room temp to 60 °C) | Excessively high temperatures[3] | While higher temperatures can increase the rate of cross-coupling, they can sometimes favor the homocoupling pathway if the main reaction is sluggish.[3] |
Visual Guides
Caption: The Sonogashira cycle competing with the Glaser homocoupling pathway.
Caption: A logical workflow for troubleshooting Sonogashira homocoupling issues.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to completely avoid Glaser homocoupling by eliminating the copper co-catalyst.[1]
Reagent Preparation:
-
Ensure all solvents (e.g., Toluene, THF) are anhydrous and thoroughly degassed using at least three freeze-pump-thaw cycles or by sparging with argon for 30 minutes.
-
The aryl halide, this compound, palladium catalyst, ligand, and base should be of high purity and dried if necessary.
Reaction Setup:
-
To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Via syringe, add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
In a separate vial, dissolve this compound (1.2 mmol, 1.2 equiv) in the same degassed solvent (2 mL).
Reaction Execution:
-
Stir the mixture in the Schlenk flask at room temperature for 15 minutes.
-
Using a syringe pump, add the alkyne solution dropwise to the reaction mixture over 1-2 hours.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.
Work-up and Purification:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Catalyzed Sonogashira Coupling with Minimized Homocoupling
This protocol uses a copper co-catalyst but incorporates measures to suppress the Glaser side reaction.
Reagent and Glassware Preparation:
-
All glassware must be oven-dried or flame-dried under vacuum and cooled under an argon atmosphere.[1]
-
All solvents (e.g., THF, Triethylamine) must be anhydrous and rigorously degassed.[1]
Reaction Setup (using Schlenk technique):
-
To a flame-dried Schlenk flask under argon, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 1-2 mol%).
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., degassed triethylamine, 3.0 mmol, 3.0 equiv).
Reaction Execution:
-
Stir the mixture vigorously.
-
Add the this compound (1.1 mmol, 1.1 equiv) dropwise via syringe over 30-60 minutes.[1]
-
Maintain a positive pressure of argon throughout the reaction.
-
Heat the reaction as required (e.g., 40-60 °C) and monitor its progress.
Work-up and Purification:
-
Follow the standard work-up and purification procedures as described in Protocol 1.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. depts.washington.edu [depts.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Sonogashira Couplings for Pyrazolopyridine Scaffolds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you optimize Sonogashira cross-coupling reactions for pyrazolopyridine substrates.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling with a bromopyrazolopyridine is showing low to no conversion. What are the likely causes?
A1: Low conversion with bromo-heterocycles like bromopyrazolopyridines is a common issue. Several factors could be responsible:
-
Insufficient Catalyst Activity: The oxidative addition of the palladium catalyst to the C-Br bond is often the rate-limiting step and can be sluggish for electron-rich or sterically hindered pyrazolopyridines.[1][2]
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrazolopyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[3] The catalyst may also decompose, often indicated by the formation of palladium black.
-
Suboptimal Reaction Temperature: Unlike the more reactive iodo-derivatives, bromo-substrates often require heating to facilitate oxidative addition.[4] Room temperature may not be sufficient.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and highly interdependent. An unsuitable combination can hinder the reaction kinetics and solubility of intermediates.[5]
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?
A2: Alkyne homocoupling is a primary competing reaction, promoted by the copper(I) co-catalyst in the presence of oxygen.[1][6] To suppress it:
-
Ensure Strict Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[6] Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon) and maintain a positive pressure of inert gas throughout the reaction.
-
Reduce Copper(I) Catalyst Loading: While catalytic, an excess of the copper co-catalyst can accelerate homocoupling. Try reducing the amount of CuI used.
-
Consider a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1] These methods often require specific ligands to facilitate the catalytic cycle.[7]
Q3: Which base and solvent combination is a good starting point for pyrazolopyridines?
A3: A common and effective starting point for N-heterocycles is an amine base that can also act as a solvent or co-solvent.
-
Base: Triethylamine (Et₃N) is a widely used base that is often effective.[8][9] For more challenging couplings, stronger organic bases like diisopropylamine (DIPA) or inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be successful.[4][6]
-
Solvent: Polar aprotic solvents like DMF or 1,4-dioxane are frequently employed.[9][10] Using the amine base itself (e.g., Et₃N) as the solvent is also a common strategy.[11]
Q4: My pyrazolopyridine substrate has multiple halogen atoms. How can I achieve selective coupling?
A4: Achieving regioselectivity depends on the different reactivities of the carbon-halogen bonds. The typical order of reactivity is I > Br > Cl.[4] You can exploit this difference by carefully controlling the reaction conditions. For instance, coupling at an iodo-position can often be achieved at room temperature, leaving a bromo- or chloro-group on the same molecule untouched.[4]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the Sonogashira coupling of pyrazolopyridines.
Problem 1: Low to No Product Yield
This is the most frequent issue. Use the following workflow to diagnose and resolve the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. books.lucp.net [books.lucp.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. DSpace [repository.kaust.edu.sa]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Removal of Copper Catalyst from Sonogashira Reactions of Nitrogen Heterocycles
Welcome to the Technical Support Center for troubleshooting the removal of copper catalysts from Sonogashira reactions involving nitrogen heterocycles. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide effective solutions for obtaining high-purity products.
Frequently Asked Questions (FAQs)
Q1: Why is removing copper from my Sonogashira reaction involving a nitrogen heterocycle so difficult?
A1: Nitrogen heterocycles (e.g., pyridines, imidazoles, indoles) can act as ligands, forming stable complexes with copper(I) and copper(II) ions. This chelation effect can make the copper less available for removal by simple aqueous washes or filtration, leading to persistent contamination of your final product.
Q2: What are the consequences of having residual copper in my final product?
A2: For drug development professionals, residual copper is a significant concern. It can act as a catalyst for degradation, leading to reduced shelf-life and the formation of impurities. In biological assays, copper can interfere with results, and for active pharmaceutical ingredients (APIs), there are strict regulatory limits on elemental impurities that must be met. Residual copper can also poison catalysts in downstream synthetic steps.
Q3: I see a persistent blue or green color in my organic layer after aqueous extraction. What does this indicate?
A3: A blue or green color in the organic layer is a common indicator of residual copper complexes. This suggests that the chosen workup procedure is not effectively breaking up the copper-heterocycle complex and extracting the copper into the aqueous phase.
Q4: Can I avoid this issue altogether?
A4: Yes, one of the most effective strategies is to employ a copper-free Sonogashira protocol.[1][2][3] Numerous methods have been developed that use a palladium catalyst alone, often with specialized ligands, which can be highly efficient and eliminate the need for copper removal.[1][2][3]
Troubleshooting Guide
Problem 1: Persistent Copper Contamination After Standard Aqueous Workup
Cause: Strong chelation of copper by the nitrogen heterocycle product.
Solutions:
-
Ammonia/Ammonium Chloride Wash: A basic aqueous solution of ammonia and ammonium chloride can effectively break up copper-heterocycle complexes by forming a water-soluble tetraamminecopper(II) complex, which is deep blue.
-
EDTA Wash: A wash with an aqueous solution of ethylenediaminetetraacetic acid (EDTA), a strong chelating agent, can sequester the copper ions and pull them into the aqueous layer.
-
Solid-Supported Scavengers: For stubborn cases, or when aqueous washes are problematic (e.g., with highly water-soluble products), using a solid-supported scavenger is a highly effective option. These are functionalized silica or polymer resins that selectively bind to metals.
Problem 2: Emulsion Formation During Aqueous Extraction
Cause: The presence of polar nitrogen heterocycles and amine bases (like triethylamine) can act as surfactants, leading to the formation of stable emulsions during aqueous washes.
Solutions:
-
Brine Wash: After the initial aqueous wash, perform a wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to break up the emulsion.
-
Solvent Modification: Adding a less polar co-solvent to the organic layer can sometimes disrupt the emulsion.
Quantitative Data on Copper Removal Methods
The following table summarizes the typical efficiency of various copper removal methods. Please note that efficiency can vary depending on the specific substrate, solvent system, and initial copper concentration.
| Method | Typical Starting Copper Level (ppm) | Typical Final Copper Level (ppm) | Advantages | Disadvantages |
| Aqueous Ammonia/NH₄Cl Wash | 1000 - 5000 | 50 - 200 | Inexpensive, readily available reagents. | Can be less effective for strongly chelating heterocycles; may not be suitable for base-sensitive compounds. |
| Aqueous EDTA Wash | 1000 - 5000 | < 50 | Highly effective for many copper complexes. | Can be slow; may require multiple washes; potential for emulsion formation. |
| Solid-Supported Scavengers | ||||
| SiliaMetS Thiourea | 500 - 2000 | < 10 | High efficiency and selectivity; simple filtration-based workup; avoids aqueous extraction. | Higher cost of reagents. |
| QuadraSil AP | 1000 | < 10 | High efficiency; broad applicability for various metals. | Higher cost of reagents. |
Experimental Protocols
Protocol 1: Aqueous Ammonia/Ammonium Chloride Wash
-
Reaction Quench: Once the Sonogashira reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal (Optional): If the reaction solvent is miscible with water (e.g., THF, DMF), remove it under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Initial Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride. This will remove the bulk of the amine base.
-
Ammonia Wash: Prepare a wash solution of 1:1 saturated aqueous ammonium chloride and 2M aqueous ammonia. Wash the organic layer with this solution. The aqueous layer will typically turn a deep blue color as the tetraamminecopper(II) complex forms.
-
Repeat Washes: Repeat the ammonia wash until the aqueous layer is colorless.
-
Final Washes: Wash the organic layer with water and then with brine to remove residual ammonia and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Aqueous EDTA Wash
-
Reaction Quench and Solvent Exchange: Follow steps 1 and 2 from Protocol 1.
-
EDTA Wash: Wash the organic layer with a 0.1 M aqueous solution of EDTA (disodium salt). Stir the biphasic mixture vigorously for at least 30 minutes. The optimal pH for the EDTA solution is typically around 8-9, which can be adjusted with a buffer.
-
Phase Separation: Separate the aqueous layer.
-
Repeat Washes: Repeat the EDTA wash until the blue/green color is no longer visible in the organic layer.
-
Final Washes: Wash the organic layer with water and then brine to remove any residual EDTA.
-
Drying and Concentration: Dry the organic layer and concentrate as described in Protocol 1.
Protocol 3: Solid-Supported Scavenger (SiliaMetS Thiourea)
-
Reaction Completion: Upon completion of the reaction, filter off any solid precipitates if necessary.
-
Scavenger Addition: To the crude reaction mixture (or a solution of the crude product in a suitable solvent), add the SiliaMetS Thiourea scavenger (typically 3-5 equivalents relative to the copper catalyst).
-
Stirring: Stir the suspension at room temperature. The required time can range from 1 to 24 hours. Monitor the copper removal by taking small aliquots, filtering, and analyzing by a suitable method (e.g., TLC with a copper-staining agent or ICP-MS).
-
Filtration: Once the copper has been scavenged, filter the mixture through a pad of Celite to remove the resin.
-
Washing: Wash the resin with the same solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Visualized Workflows
Caption: Decision workflow for selecting a copper removal method.
Caption: Troubleshooting logic for persistent copper contamination.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - Chemical Science (RSC Publishing) [pubs.rsc.org]
side reactions of the ethynyl group on 5-ethynyl-1H-pyrazolo[3,4-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-ethynyl-1H-pyrazolo[3,4-b]pyridine. The focus is on addressing common side reactions and challenges encountered during its use in chemical synthesis, particularly in Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Sonogashira coupling?
A1: The most prevalent side reaction is the homocoupling of this compound, also known as Glaser or Hay coupling, which results in the formation of a symmetric diyne.[1][2] This undesired reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification.[1] Other potential, though typically less common, side reactions include hydration of the ethynyl group and intramolecular cyclization under certain conditions.
Q2: What causes the homocoupling (Glaser coupling) of this compound?
A2: Homocoupling is primarily caused by the copper(I) co-catalyst and the presence of oxygen.[1] The copper acetylide intermediate, which is formed during the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the diyne byproduct.[1]
Q3: How can I minimize or prevent the homocoupling side reaction?
A3: Several strategies can be employed to minimize homocoupling:
-
Run the reaction under a strictly inert atmosphere: Rigorous exclusion of oxygen by using an inert gas like high-purity argon or nitrogen is crucial.[1] This involves degassing all solvents and reagents and using Schlenk line techniques or a glovebox.
-
Use copper-free Sonogashira protocols: The most direct way to avoid Glaser coupling is to use a copper-free reaction setup.[3][4] These methods often require careful selection of palladium catalysts, ligands, and bases.
-
Optimize reaction parameters: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the extent of homocoupling.
-
Slow addition of the alkyne: Adding the this compound solution slowly to the reaction mixture can help maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.
Q4: Can the pyrazolo[3,4-b]pyridine core interfere with the reaction?
A4: Yes, the nitrogen atoms in the pyrazolo[3,4-b]pyridine ring system can act as ligands and coordinate to the palladium catalyst. This can sometimes lead to catalyst inhibition or altered reactivity. The choice of appropriate ligands for the palladium catalyst can help to mitigate these effects.
Q5: What are the signs of a failed or low-yielding Sonogashira reaction with this substrate?
A5: Common indicators include:
-
Recovery of a significant amount of the starting aryl halide.
-
The presence of a major byproduct corresponding to the homocoupled diyne of this compound.
-
Formation of palladium black, which indicates catalyst decomposition.
-
A complex mixture of products that is difficult to purify.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
This is a common problem that can be addressed by systematically evaluating the reaction components and conditions.
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low yields in Sonogashira coupling.
Issue 2: Significant Formation of the Homocoupled Diyne Product
This is the most frequent side reaction. The following steps can help to minimize its formation.
Reaction Pathways: Sonogashira vs. Glaser Coupling
Caption: Competing reaction pathways in Sonogashira coupling.
| Parameter | Recommendation to Minimize Homocoupling | Rationale | Reference |
| Atmosphere | Use a high-purity inert gas (Ar or N2). Thoroughly degas all solvents and reagents. | Oxygen promotes the oxidative dimerization of the copper acetylide intermediate. | [1] |
| Copper Co-catalyst | Reduce the amount of CuI or use a copper-free protocol. | CuI is the catalyst for the homocoupling reaction. | [3][4] |
| Base | Screen different amine bases (e.g., triethylamine, diisopropylethylamine, piperidine). Use the optimal stoichiometry. | The base can influence the catalytic cycle and the solubility of intermediates. | [1] |
| Solvent | Use anhydrous, high-purity solvents. Common solvents include THF, DMF, and acetonitrile. | Solvent can affect catalyst stability and reactant solubility. | [5] |
| Ligand | For the palladium catalyst, consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. | Ligands can influence the rate of the desired cross-coupling versus the side reaction. | [3] |
| Alkyne Addition | Add the this compound solution slowly over a period of time. | This keeps the instantaneous concentration of the alkyne low, reducing the rate of the bimolecular homocoupling. |
Issue 3: Hydration of the Ethynyl Group
Although less common under standard Sonogashira conditions, hydration of the terminal alkyne to form a methyl ketone can occur, especially if water is present and certain metal catalysts are used.
-
Cause: Presence of water and catalytic species that can promote the addition of water across the triple bond.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Ensure the reaction is run under a dry, inert atmosphere.
-
If hydration persists, consider protecting the ethynyl group (e.g., as a trimethylsilyl alkyne) and deprotecting it in a subsequent step.
-
Experimental Protocols
Protocol 1: Sonogashira Coupling with Minimized Homocoupling (Copper-Catalyzed)
This protocol is a modified Sonogashira procedure designed to reduce Glaser coupling.
-
Degassing: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent and Base Addition: Add freshly distilled and degassed triethylamine (5 mL) and THF (10 mL) via a syringe.
-
Reaction: Stir the mixture at the appropriate temperature (this can range from room temperature to 90 °C, depending on the reactivity of the aryl halide) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[1]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the copper co-catalyst to completely avoid Glaser homocoupling.
-
Reaction Setup: In a glovebox or using a Schlenk line, add the aryl halide (1.0 mmol), this compound (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base such as Cs₂CO₃ (2.0 mmol) to a Schlenk tube.
-
Solvent Addition: Add a degassed solvent (e.g., DMF or acetonitrile, 5 mL).
-
Reaction: Seal the tube and stir the mixture at an elevated temperature (e.g., 80-120 °C) until the reaction is complete, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the product by chromatography.[1][3]
Disclaimer: These protocols are intended as a general guide. Optimal conditions may vary depending on the specific substrates and equipment used. It is always recommended to perform small-scale test reactions to optimize the conditions for your specific application.
References
improving yield and purity of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and effective method is a two-step process starting from a halogenated precursor, typically 5-bromo-1H-pyrazolo[3,4-b]pyridine. This involves a Sonogashira cross-coupling reaction with a protected acetylene, such as (trimethylsilyl)acetylene, followed by the removal of the silyl protecting group to yield the terminal alkyne.
Q2: Why is a protecting group used for the acetylene in the Sonogashira reaction?
A2: Using a protected alkyne like (trimethylsilyl)acetylene is crucial to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling), which can significantly reduce the yield of the desired product.[1] The protecting group is then removed in a subsequent step.
Q3: What are the critical parameters to control for a successful Sonogashira coupling reaction in this synthesis?
A3: Key parameters include the choice of palladium catalyst and copper(I) co-catalyst, the base, the solvent, and the reaction temperature. The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and side reactions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress.[2][3][4] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. UV light is often used for visualization.
Q5: What is a typical purity for commercially available this compound?
A5: Commercially available this compound is typically offered at a purity of 95.0%.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 5-bromo-1H-pyrazolo[3,4-b]pyridine (Starting Material) | Incomplete cyclization reaction. | Ensure the reaction is heated to reflux and monitored by TLC until the starting material is consumed.[2][3] |
| Inefficient extraction or purification. | Use dichloromethane or ethyl acetate for extraction and perform silica gel column chromatography for purification.[2][4] | |
| Low Yield in Sonogashira Coupling Step | Inactive catalyst. | Use a fresh, high-quality palladium catalyst and copper(I) co-catalyst. Ensure the reaction is conducted under strictly anaerobic conditions. |
| Formation of homocoupled alkyne byproduct (Glaser coupling). | Ensure a protected alkyne like (trimethylsilyl)acetylene is used. Thoroughly degas the solvent and reaction mixture. | |
| Suboptimal reaction temperature. | While many Sonogashira reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor by TLC to find the optimal temperature. | |
| Incomplete Deprotection of the Trimethylsilyl (TMS) Group | Ineffective deprotection reagent. | Use a reliable fluoride source like tetrabutylammonium fluoride (TBAF) or potassium fluoride. |
| Insufficient reaction time or temperature. | Allow the deprotection reaction to proceed until TLC analysis shows complete conversion of the TMS-protected intermediate to the final product. | |
| Difficulty in Purifying the Final Product | Co-elution of byproducts during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. |
| Presence of residual catalyst metals. | A proper aqueous work-up after the Sonogashira reaction is crucial to remove the majority of metal salts before chromatography. | |
| Formation of Unidentified Byproducts | Side reactions due to reactive functional groups. | Ensure the starting materials are pure. Protect any other reactive functional groups on the pyrazolopyridine core if necessary. |
| Decomposition of starting materials or product. | Avoid excessive heating and prolonged reaction times. Use of an inert atmosphere is critical. |
Experimental Protocols
Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from literature procedures for the synthesis of the key bromo-substituted precursor.[2][3]
Materials:
-
5-bromo-2-hydrazinopyridine hydrochloride or 5-bromo-2-fluoro-3-formylpyridine
-
Anhydrous hydrazine (if using the formylpyridine)
-
N,N-Dimethylformamide (DMF) or Ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure from 5-bromo-2-hydrazinopyridine hydrochloride:
-
Add 5-bromo-2-hydrazinopyridine hydrochloride to a three-necked flask equipped with a condenser and magnetic stirrer.
-
Add DMF as the solvent and stir the mixture at room temperature for 1 hour.
-
Heat the reaction mixture to reflux and maintain for several hours to overnight, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Add purified water and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Procedure from 5-bromo-2-fluoro-3-formylpyridine:
-
Mix 5-bromo-2-fluoro-3-formylpyridine with an ethanol solution of anhydrous hydrazine.
-
Heat the mixture to reflux overnight, monitoring for complete consumption of the starting material by TLC.
-
Concentrate the reaction mixture in vacuo.
-
Pour the concentrated mixture into water, which should result in the precipitation of the product.
-
Filter the mixture and wash the solid with water and then ether.
-
Dry the solid in vacuo to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine (Reported yield: 46%).[3]
Synthesis of this compound
This is a representative two-step protocol based on a Sonogashira coupling followed by deprotection.
Step 1: Sonogashira Coupling of 5-bromo-1H-pyrazolo[3,4-b]pyridine with (Trimethylsilyl)acetylene
Materials:
-
5-bromo-1H-pyrazolo[3,4-b]pyridine
-
(Trimethylsilyl)acetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a degassed solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine in a mixture of THF and triethylamine, add Pd(PPh₃)₄ and CuI under an inert atmosphere.
-
Degas the reaction mixture for an additional 5 minutes.
-
Add (trimethylsilyl)acetylene dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine.
Step 2: Deprotection of 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine
Materials:
-
5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous THF
Procedure:
-
Dissolve 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine in anhydrous THF.
-
Add TBAF solution dropwise at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Data Summary
Table 1: Reported Yields for Key Synthetic Steps
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Precursor Synthesis | 5-bromo-2-fluoro-3-formylpyridine | 5-bromo-1H-pyrazolo[3,4-b]pyridine | 46% | [3] |
| Sonogashira Coupling (analogue) | 6-bromo-3-fluoro-2-cyanopyridine | 6-alkynyl-3-fluoro-2-cyanopyridine | Generally high | [2] |
| Deprotection | N-SEM protected dinucleosides | Deprotected dinucleosides | 85-95% | [6] |
Note: Yields for the specific Sonogashira and deprotection steps for this compound are not explicitly reported in the searched literature but are expected to be in a similar range to analogous reactions.
Table 2: Purity Specifications
| Compound | Purity | Source |
| This compound | 95.0% | Commercial Supplier[5] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. 5-bromo-1H-pyrazolo[3,4-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing biological activity of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine derivatives
A Comparative Guide to the Biological Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have been extensively explored as potent inhibitors of various protein kinases and as cytotoxic agents against several cancer cell lines. This guide provides a comparative overview of the biological activity of selected 1H-pyrazolo[3,4-b]pyridine derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Anticancer Activity
Several 1H-pyrazolo[3,4-b]pyridine derivatives have exhibited significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8b | A-549 | Lung | 2.9 | [1][2] |
| HEPG2 | Liver | 2.6 | [1][2] | |
| HCT-116 | Colon | 2.3 | [1][2] | |
| 9a | Hela | Cervical | 2.59 | [3] |
| 14g | MCF7 | Breast | 4.66 | [3] |
| HCT-116 | Colon | 1.98 | [3] | |
| 8h | HCT116 | Colon | 1.6 | [4] |
Kinase Inhibitory Activity
A primary mechanism through which 1H-pyrazolo[3,4-b]pyridine derivatives exert their biological effects is the inhibition of protein kinases, which are crucial regulators of cellular processes. The table below compares the in vitro inhibitory potency of various derivatives against different kinase targets.
| Compound | Target Kinase | IC50 (nM) | Reference |
| 15y | TBK1 | 0.2 | [5][6] |
| 8h | DYRK1B | 3 | [4] |
| C03 | TRKA | 56 | [7][8] |
| C09 | TRKA | 57 | [7] |
| C10 | TRKA | 26 | [7] |
| 10a | ALK-wt | 453 | [9] |
| SQ-67563 (3) | CDK1/CDK2 | Potent inhibitor | [10] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Inhibition of the TBK1 signaling pathway by a 1H-pyrazolo[3,4-b]pyridine derivative.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Anticancer Activity Assay (MTT Assay)
This protocol is a general representation for determining the cytotoxic effects of compounds on cancer cell lines.
1. Cell Seeding:
-
Human cancer cell lines (e.g., A-549, HCT-116, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
The 1H-pyrazolo[3,4-b]pyridine derivatives are dissolved in DMSO to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium.
-
The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for 48-72 hours.
3. MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the IC50 value of a compound against a target kinase.[11]
1. Reagent Preparation:
-
Prepare the kinase reaction buffer, recombinant kinase, kinase-specific substrate, and ATP solution.
-
Serially dilute the test 1H-pyrazolo[3,4-b]pyridine derivatives in the kinase buffer.
2. Kinase Reaction:
-
In a 384-well plate, add the kinase and the test compound at various concentrations.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
3. ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
4. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls (no inhibitor and no kinase).
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
References
- 1. scirp.org [scirp.org]
- 2. [PDF] Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4- b ]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation of the 1H-Pyrazolo[3,4-b]pyridine Scaffold as a Potent TBK1 Inhibitor Platform
A Comparative Guide for Drug Development Professionals
TANK-Binding Kinase 1 (TBK1) has emerged as a critical signaling node in both innate immunity and oncogenesis, making it a high-value target for therapeutic intervention in inflammatory diseases and various cancers. The development of potent and selective TBK1 inhibitors is an area of intense research. This guide provides a comparative analysis of a highly promising chemical scaffold, 1H-pyrazolo[3,4-b]pyridine, using precursors like 5-ethynyl-1H-pyrazolo[3,4-b]pyridine, against established TBK1 inhibitors.
The 1H-pyrazolo[3,4-b]pyridine core has been leveraged to generate derivatives with exceptional potency.[1][2] Through systematic optimization, compounds derived from this scaffold have demonstrated superior performance in biochemical and cell-based assays when compared to well-known, first-generation TBK1 inhibitors.
Comparative Performance of TBK1 Inhibitors
The efficacy of novel inhibitors is best understood through direct comparison with established compounds. The following table summarizes key performance data for a potent 1H-pyrazolo[3,4-b]pyridine derivative, Compound 15y, and compares it with the widely used inhibitors BX795 and Amlexanox.[1][2]
| Compound | Scaffold/Class | TBK1 IC₅₀ | IKKε IC₅₀ | Key Cellular Activity |
| Compound 15y | 1H-Pyrazolo[3,4-b]pyridine | 0.2 nM [2] | Not Reported | Inhibits TBK1 downstream IFN signaling; Shows anti-proliferative effects in multiple cancer cell lines.[1][2] |
| BX795 | Aminopyrimidine | ~6 nM[3][4] | ~41 nM[4] | Inhibits IRF3 phosphorylation and IFN-β production; Also a potent PDK1 inhibitor, limiting its selectivity.[5][6] |
| Amlexanox | Quinolinylpyridone | ~1-2 µM[7] | ~1-2 µM[7] | Anti-inflammatory and anti-allergic properties; Improves metabolic dysfunction in mouse models.[8][9] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of inhibitor potency; lower values indicate higher potency.
As the data indicates, optimized derivatives from the 1H-pyrazolo[3,4-b]pyridine scaffold, such as Compound 15y, exhibit picomolar potency against TBK1, representing a significant improvement over existing alternatives.[2]
TBK1 Signaling Pathway and Point of Inhibition
TBK1 is a central kinase in the signaling cascade that responds to pathogenic DNA and RNA. It acts downstream of sensors like cGAS and Toll-like receptors (TLRs) to phosphorylate and activate the transcription factor IRF3, leading to the production of type I interferons (IFN-I). Potent inhibitors block the ATP-binding site of TBK1, preventing this phosphorylation event.
Experimental Validation Workflow
The validation of a novel TBK1 inhibitor derived from a precursor like this compound follows a multi-stage process, from initial chemical synthesis to cellular and biochemical assays.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of inhibitor performance. Below are standard protocols for key validation experiments.
In Vitro TBK1 Kinase Assay (ADP-Glo™ Assay)
This biochemical assay quantifies the enzymatic activity of TBK1 by measuring the amount of ADP produced, which directly correlates with kinase activity and its inhibition.[10]
-
Objective: To determine the IC₅₀ value of the test compound against purified TBK1 enzyme.
-
Materials:
-
Procedure:
-
In a 384-well plate, add 1 µL of the serially diluted test compound.
-
Add 2 µL of TBK1 enzyme solution and incubate for 20-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to its Km value for accurate IC₅₀ determination.
-
Incubate the reaction for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader. The signal is proportional to the ADP produced and thus to TBK1 activity.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Target Engagement Assay (Western Blot for p-IRF3)
This cell-based assay validates that the compound inhibits TBK1 inside the cell by measuring the phosphorylation of its direct downstream substrate, IRF3.[13]
-
Objective: To assess the inhibition of TBK1-mediated IRF3 phosphorylation in a cellular context.
-
Materials:
-
Human monocytic cell line (e.g., THP-1) or HeLa cells.
-
TBK1 pathway stimulant (e.g., Poly(I:C) or LPS).[6]
-
Test compound.
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-TBK1, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a TBK1 pathway activator (e.g., 1 µg/mL Poly(I:C)) for 45-60 minutes to induce IRF3 phosphorylation.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate per lane using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Visualize protein bands using a chemiluminescent substrate.
-
Strip and re-probe the membrane for total IRF3, TBK1, and the loading control to confirm equal loading and assess total protein levels.
-
Anti-Proliferative Assay (MTT or CellTiter-Glo® Assay)
This assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines known to be dependent on or sensitive to TBK1 signaling.[14]
-
Objective: To determine the GI₅₀/IC₅₀ (half-maximal growth inhibitory concentration) of the test compound in cancer cells.
-
Materials:
-
Cancer cell lines (e.g., A375 melanoma, A549 lung cancer, Panc0504 pancreatic cancer).[2]
-
Test compound.
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle-only control.
-
Incubate for 72 hours.
-
For MTT Assay: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation. Solubilize the crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells). Read luminescence after a 10-minute incubation.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI₅₀/IC₅₀ value from the dose-response curve.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivogen.com [invivogen.com]
- 6. Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase ε: A DISTINCT UPSTREAM KINASE MEDIATES SER-172 PHOSPHORYLATION AND ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amlexanox, TBK1 and IKKepsilon inhibitor (CAS 68302-57-8) | Abcam [abcam.com]
- 8. invivogen.com [invivogen.com]
- 9. JCI Insight - The TBK1/IKKε inhibitor amlexanox improves dyslipidemia and prevents atherosclerosis [insight.jci.org]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Selective TBK1/IKKi dual inhibitors with anti-cancer potency - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the 5-Ethynyl Group in Pyrazolo[3,4-b]pyridine Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers and drug development professionals, the strategic placement of chemical moieties is paramount in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine and its analogs, focusing on their structure-activity relationships (SAR) as inhibitors of Leucine-Zipper and Sterile-α Motif Kinase (ZAK), a key regulator of cardiac hypertrophy.
The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of kinases. The introduction of a 5-ethynyl group has been shown to be a critical modification for achieving high potency and selectivity for ZAK. This guide synthesizes data from a key study on N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides to illustrate the impact of substitutions at this position.
Comparative Inhibitory Activity of 5-Substituted Pyrazolo[3,4-b]pyridine Analogs against ZAK
The following table summarizes the structure-activity relationship of various analogs, highlighting the superior potency of the 5-ethynyl derivative.
| Compound ID | R Group (at position 5) | ZAK IC50 (nM)[1] |
| 1 | -C≡CH (ethynyl) | 3.3 |
| 2 | -H | >1000 |
| 3 | -CH3 | 580 |
| 4 | -Cl | 250 |
| 5 | -Br | 180 |
| 6 | -I | 98 |
| 7 | -CN | 150 |
Data extracted from a study on N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as ZAK inhibitors.[1]
The data clearly demonstrates that the presence of the small, rigid ethynyl group at the 5-position results in a dramatic increase in inhibitory activity against ZAK, with an IC50 value of 3.3 nM. In contrast, analogs with hydrogen, methyl, or various halogen substitutions at the same position exhibit significantly weaker potency. This suggests that the ethynyl moiety plays a crucial role in the binding interaction with the ZAK kinase domain.
ZAK Signaling Pathway and Inhibition
The Leucine-Zipper and Sterile-α Motif Kinase (ZAK) is a member of the mixed-lineage kinase family and is implicated in cardiac hypertrophy. Its signaling cascade involves the activation of downstream kinases, ultimately leading to pathological changes in the heart. The this compound analogs interrupt this pathway by directly inhibiting the kinase activity of ZAK.
Caption: ZAK Signaling Pathway and Point of Inhibition.
Experimental Protocols
ZAK Kinase Inhibition Assay
The inhibitory activity of the pyrazolo[3,4-b]pyridine analogs against ZAK was determined using an in vitro kinase assay. The general workflow for such an assay is as follows:
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Detailed Methodology:
-
Reagents and Materials: Recombinant human ZAK kinase, appropriate peptide substrate, ATP, and test compounds (this compound and its analogs).
-
Assay Procedure:
-
The ZAK enzyme is incubated with various concentrations of the test compounds in a suitable buffer.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
After a defined incubation period, the reaction is terminated.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based method that measures the amount of ADP produced.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.[1]
Conclusion
The structure-activity relationship studies of 5-substituted pyrazolo[3,4-b]pyridine analogs reveal the critical importance of the 5-ethynyl group for potent inhibition of ZAK. The small size and linear geometry of the ethynyl moiety likely facilitate optimal binding within the active site of the kinase, leading to a significant enhancement in inhibitory activity compared to other substituents. These findings provide valuable insights for the rational design of next-generation ZAK inhibitors for the potential treatment of cardiac hypertrophy and other related conditions. Further investigation into the broader kinase selectivity profile of this compound is warranted to fully elucidate its therapeutic potential.
References
A Comparative Guide to Bioisosteric Replacements for the Ethynyl Group in 5-Ethynyl-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The 5-ethynyl-1H-pyrazolo[3,4-b]pyridine scaffold is a key pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors. The ethynyl group at the 5-position often plays a crucial role in binding to the target protein, typically by forming hydrogen bonds or occupying a specific hydrophobic pocket. However, the terminal alkyne can be associated with metabolic liabilities or off-target activities. Bioisosteric replacement of the ethynyl group is a common strategy to mitigate these issues while retaining or improving the desired biological activity.
This guide provides an objective comparison of various bioisosteric replacements for the ethynyl group on the 1H-pyrazolo[3,4-b]pyridine core, with a focus on their impact on kinase inhibitory activity. The data presented is collated from publicly available scientific literature to aid researchers in making informed decisions during the lead optimization process.
Comparison of Ethynyl Bioisosteres on Kinase Inhibition
While a single study directly comparing a wide range of bioisosteres for the 5-ethynyl group on the 1H-pyrazolo[3,4-b]pyridine scaffold is not available, we can draw valuable insights from structure-activity relationship (SAR) studies on this core. The following data is primarily derived from a study on Anaplastic Lymphoma Kinase (ALK) inhibitors, providing a consistent biological endpoint for comparison.
Table 1: Comparison of 5-Substituted-1H-pyrazolo[3,4-b]pyridine Analogues as ALK Inhibitors
| Compound ID | 5-Substituent | Bioisosteric Relationship to Ethynyl | ALK (wild-type) IC50 (nM)[1] | ALK (L1196M) IC50 (nM)[1] |
| Hypothetical Ref. | -C≡CH | Reference Compound | Not Available | Not Available |
| 10a | -CN | Classical Bioisostere (Linear, Polar) | > 10,000 | > 10,000 |
| 10g | -H | Unsubstituted Core | > 10,000 | > 10,000 |
| 10d | -Cl | Non-classical Bioisostere (Electronic) | 3.5 | < 0.5 |
| 10e | -Br | Non-classical Bioisostere (Electronic) | 1.1 | < 0.5 |
Note: The data presented is for a specific scaffold (3-amino-5-((phenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridines) and may not be directly transferable to all this compound-based compounds.
From the available data, the replacement of the 5-substituent has a dramatic impact on the inhibitory activity against ALK. In this particular series, the cyano group, a classical bioisostere of the ethynyl group, leads to a significant loss of activity. This suggests that the electronic and steric properties of the cyano group are not favorable for binding to the ALK active site in this context. In contrast, halogen substituents at the 5-position, particularly chlorine and bromine, result in highly potent inhibitors of both wild-type and mutant ALK. This highlights that non-classical bioisosteric replacements can be highly effective.
The cyclopropyl group is another common bioisostere for the ethynyl group due to its rigid and compact nature. While direct comparative data on the same scaffold is unavailable, the synthesis of 5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine has been reported, indicating its chemical accessibility for exploration as an ethynyl bioisostere.
Experimental Protocols
General Procedure for the Synthesis of 5-Substituted-1H-pyrazolo[3,4-b]pyridine Derivatives
The synthesis of the 5-substituted-1H-pyrazolo[3,4-b]pyridine core generally involves the construction of the pyrazolopyridine ring system from appropriately substituted pyrazole and pyridine precursors. For the specific compounds listed in Table 1, a common route involves the use of a 5-halo-1H-pyrazolo[3,4-b]pyridine intermediate, which can then be further functionalized. For example, a 5-bromo derivative can be converted to a 5-cyano derivative via a cyanation reaction.
In Vitro Kinase Inhibition Assay (Example for ALK)
The inhibitory activity of the compounds against ALK and its mutants is typically determined using a radiometric kinase assay or a fluorescence-based assay.
Radiometric Kinase Assay:
-
The kinase reaction is performed in a buffer containing ATP (with a radiolabel, e.g., ³³P-ATP), a substrate peptide, and the test compound.
-
The reaction is initiated by the addition of the kinase enzyme.
-
After incubation at a specific temperature (e.g., 30 °C) for a set time, the reaction is stopped.
-
The radiolabeled phosphorylated substrate is separated from the unreacted radiolabeled ATP, often by spotting the reaction mixture onto a phosphocellulose membrane and washing away the excess ATP.
-
The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1]
Visualizing the Bioisosteric Replacement Strategy
The following diagrams illustrate the concept of bioisosteric replacement and a general workflow for evaluating these replacements.
Caption: Common bioisosteric replacements for the ethynyl group.
Caption: A typical workflow for the evaluation of bioisosteric replacements in drug discovery.
Conclusion
The bioisosteric replacement of the ethynyl group in this compound is a viable strategy for lead optimization. However, the success of a particular replacement is highly dependent on the specific biological target and the binding pocket interactions. The available data suggests that while classical bioisosteres like the cyano group may not always be optimal, non-classical replacements such as halogens can lead to significant improvements in potency. This underscores the importance of empirical testing of a diverse range of bioisosteres in the drug discovery process. Further studies that directly compare the ethynyl group with its key bioisosteres on various kinase targets would be highly valuable to the medicinal chemistry community.
References
Structure-Activity Relationship of 5-Substituted Pyrazolo[3,4-b]pyridines: A Comparative Guide
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted pyrazolo[3,4-b]pyridine derivatives, with a focus on their activity as kinase inhibitors, a prominent target class for this scaffold.[3][4][5] The information presented herein is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Kinase Inhibitory Activity
The substituent at the 5-position of the pyrazolo[3,4-b]pyridine ring plays a crucial role in determining the potency and selectivity of these compounds as kinase inhibitors. Below is a summary of the inhibitory activities of various 5-substituted analogs against different kinase targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Studies have identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective inhibitors of FGFR kinases, which are important targets in cancer therapy.[5] The SAR at the 5-position reveals that substitution with aryl groups is well-tolerated and can significantly influence potency.
| Compound ID | 5-Substituent | FGFR1 IC50 (nM) | Cellular Potency (H1581 cell line) IC50 (µM) |
| 7i | Phenyl | 42.4 | > 1 |
| 11a | 4-aminophenyl | 11.2 | 0.21 |
| 7k | 4-dimethylaminophenyl | 10.8 | 0.23 |
| 7n | 2,6-dichloro-4-methoxyphenyl | 2.5 | 0.04 |
| Data extracted from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR kinase inhibitors.[5] |
The data indicates that introducing substituents on the 5-phenyl ring can enhance both enzymatic and cellular potency. Specifically, the incorporation of a 4-amino or 4-dimethylamino group improved activity compared to the unsubstituted phenyl ring.[5] Furthermore, the presence of 2,6-dichloro substitution on a 4-methoxyphenyl ring at the 5-position led to a significant increase in potency, with compound 7n showing an IC50 of 2.5 nM against FGFR1.[5]
Tropomyosin Receptor Kinase (TRK) Inhibitors
Pyrazolo[3,4-b]pyridine derivatives have also been explored as inhibitors of Tropomyosin Receptor Kinases (TRKs), which are implicated in various cancers.[6][7] The nature of the substituent at the 5-position is critical for achieving high inhibitory activity.
| Compound ID | 5-Substituent | TRKA IC50 (nM) |
| C03 | 3-morpholinophenyl | 56 |
| C09 | 3-(4-methylpiperazin-1-yl)phenyl | 57 |
| C10 | 3-(piperazin-1-yl)phenyl | 26 |
| Data from a study on the design and synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[7] |
In this series, 5-aryl substituents bearing morpholine or piperazine moieties were found to be favorable for TRKA inhibition. Compound C10 , with a 3-(piperazin-1-yl)phenyl group at the 5-position, demonstrated the highest potency with an IC50 of 26 nM.[7]
TANK-Binding Kinase 1 (TBK1) Inhibitors
A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity. The SAR studies highlighted the importance of specific substitutions at the 5-position for achieving nanomolar potency.
| Compound ID | 5-Substituent | TBK1 IC50 (nM) |
| 15e | Indole-5-yl | 1.2 |
| 15i | 1-methyl-indole-5-yl | 0.5 |
| 15y | 1-ethyl-indole-5-yl | 0.2 |
| Data from a study identifying 1H-pyrazolo[3,4-b]pyridine derivatives as novel TBK1 inhibitors.[8] |
The introduction of an indole moiety at the 5-position was found to be highly beneficial for TBK1 inhibition. Further optimization by N-alkylation of the indole ring led to a progressive increase in potency, with the N-ethylindole derivative 15y exhibiting an outstanding IC50 of 0.2 nM.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays cited in the development of 5-substituted pyrazolo[3,4-b]pyridine inhibitors.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against various kinases is typically determined using in vitro kinase assays. A common method is the Z'-LYTE™ Kinase Assay.
Principle: This assay format uses fluorescence resonance energy transfer (FRET) to measure kinase activity. The substrate is a peptide that is fluorescently labeled. Upon phosphorylation by the kinase, the substrate can be cleaved by a site-specific protease, disrupting FRET.
Procedure:
-
Kinase, substrate, and the test compound are incubated in a buffer solution containing ATP.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, a development reagent containing a site-specific protease is added.
-
The reaction is incubated further to allow for substrate cleavage.
-
The fluorescence is measured at two wavelengths (excitation and emission) to determine the FRET ratio.
-
The IC50 values are calculated from the dose-response curves.[8]
Cellular Proliferation Assay
The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT or MTS assay.
Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye (MTT or MTS) to a colored formazan product.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds.
-
After a 48-72 hour incubation period, the MTT or MTS reagent is added to each well.
-
The plates are incubated for an additional 2-4 hours to allow for formazan formation.
-
The absorbance of the formazan product is measured using a microplate reader.
-
The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.[9]
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Potency Showdown: A Comparative Guide to Kinase Inhibitors Derived from 5-ethynyl-1H-pyrazolo[3,4-b]pyridine
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the potency of kinase inhibitors based on the 5-ethynyl-1H-pyrazolo[3,4-b]pyridine scaffold. This core structure has given rise to a new class of highly selective kinase inhibitors, with a notable focus on the Leucine-Zipper and Sterile-α Motif Kinase (ZAK). This document summarizes key quantitative data, presents detailed experimental methodologies, and visualizes the relevant signaling pathways to offer a comprehensive overview of their therapeutic potential.
A New Frontier in Kinase Inhibition: The this compound Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a well-established scaffold in the development of kinase inhibitors, leading to potent molecules targeting a range of kinases including B-Raf, FGFR, and CDKs. The introduction of a 5-ethynyl group has paved the way for a new series of inhibitors with exceptional selectivity, particularly against ZAK, a key regulator of the MAPK pathway involved in cellular stress responses.
Comparative Potency of ZAK Inhibitors
A series of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides has been identified as the first class of highly selective ZAK inhibitors. The representative compound, 3h , demonstrates potent inhibition of ZAK kinase activity with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. This highlights the potential of this scaffold for developing targeted therapies.
| Compound | Target Kinase | IC50 (nM) |
| 3h | ZAK | 3.3[1] |
This table will be expanded as more data on inhibitors from this scaffold targeting other kinases becomes available.
Experimental Protocols
ZAK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The potency of the this compound derivatives against ZAK kinase was determined using the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during a kinase reaction.[2][3][4][5][6]
Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[2][3][4][5]
Procedure:
-
Kinase Reaction: In a 384-well plate, 1 µl of the inhibitor (or 5% DMSO for control) is added to 2 µl of ZAK enzyme and 2 µl of a substrate/ATP mixture. The reaction is incubated at room temperature for 60 minutes.[2]
-
ATP Depletion: 5 µl of ADP-Glo™ Reagent is added to each well and incubated at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[2]
-
ADP Detection: 10 µl of Kinase Detection Reagent is added and incubated at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[2]
-
Data Acquisition: The luminescence is measured using a plate reader. The IC50 values are then calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
ZAK Signaling Pathway
ZAK is a MAP3K that, upon activation by cellular stressors like ribosome collisions, initiates a signaling cascade through the phosphorylation of downstream MAP2Ks (MKK4/7 and MKK3/6).[7][8] This leads to the activation of the JNK and p38 MAPK pathways, which in turn regulate transcription factors such as c-Jun and GATA4 to control cellular processes like apoptosis and hypertrophy.[7][9]
Caption: ZAK Signaling Cascade.
B-Raf (MAPK) Signaling Pathway
The B-Raf kinase is a key component of the MAPK/ERK signaling pathway. This pathway is initiated by the activation of receptor tyrosine kinases, leading to the activation of RAS, which in turn activates B-Raf. B-Raf then phosphorylates and activates MEK, which subsequently activates ERK. Activated ERK translocates to the nucleus to regulate transcription and promote cell proliferation and survival.[10][11][12][13]
Caption: B-Raf (MAPK) Signaling Pathway.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate. This activates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for processes like cell proliferation, differentiation, and survival.[14][15][16][17][18]
Caption: FGFR Downstream Signaling Pathways.
Experimental Workflow for Kinase Inhibitor Potency Determination
The general workflow for determining the IC50 value of a kinase inhibitor involves a series of dilutions of the compound, followed by a kinase activity assay.
Caption: Kinase Inhibitor IC50 Determination Workflow.
References
- 1. Structure Based Design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. ZAK Kinase Enzyme System Application Note [worldwide.promega.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.ca]
- 5. ulab360.com [ulab360.com]
- 6. ADP-Glo™ Kinase Assay [promega.sg]
- 7. ZAK induces cardiomyocyte hypertrophy and brain natriuretic peptide expression via p38/JNK signaling and GATA4/c-Jun transcriptional factor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ZAK activation at the collided ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Evaluation of 5-Substituted-1H-pyrazolo[3,4-b]pyridine Derivatives in Preclinical Models
A detailed analysis of the available in vitro and in vivo data reveals the therapeutic potential of 5-substituted-1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of key signaling pathways implicated in cancer and other diseases. While specific data on 5-ethynyl derivatives remains elusive in the reviewed literature, a comparative assessment of various analogs with substitutions at the 5-position provides valuable insights into the structure-activity relationships governing their biological effects.
This guide synthesizes preclinical data on a range of 5-substituted-1H-pyrazolo[3,4-b]pyridine compounds, focusing on their anticancer properties. The objective is to offer a comparative overview for researchers, scientists, and professionals in drug development to inform future discovery and optimization efforts. The pyrazolo[3,4-b]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives demonstrating activity against a variety of biological targets.[1][2]
In Vitro Antiproliferative and Kinase Inhibitory Activity
A significant body of research has focused on the evaluation of 5-substituted-1H-pyrazolo[3,4-b]pyridine derivatives against a panel of human cancer cell lines and specific protein kinases. These studies consistently demonstrate that the nature of the substituent at the 5-position plays a crucial role in determining the potency and selectivity of these compounds.
Derivatives bearing a 3,5-disubstituted pattern have been synthesized and evaluated as cyclin-dependent kinase (CDK) inhibitors, demonstrating potent and selective inhibitory activities which translated to in vitro cellular proliferation inhibition in human tumor cells.[3] In a different study, novel 1H-pyrazolo[3,4-b]pyridine derivatives were designed as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4] One of the lead compounds from this series, compound 7n , exhibited excellent in vitro potency and was selected for further in vivo evaluation.[4]
Another area of interest has been the development of Tropomyosin receptor kinase (TRK) inhibitors. A series of 38 novel pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their TRKA inhibitory activity.[5] Among them, compound C03 showed an IC₅₀ value of 56 nM against TRKA kinase and inhibited the proliferation of the Km-12 cell line with an IC₅₀ of 0.304 μM.[5] Furthermore, some pyrazolo[3,a]pyridine derivatives have shown good inhibitory action against p38α kinase, a key regulator of cellular pathways.[6]
The tables below summarize the in vitro activity of selected 5-substituted-1H-pyrazolo[3,4-b]pyridine derivatives from various studies.
Table 1: In Vitro Antiproliferative Activity of 5-Substituted-1H-pyrazolo[3,4-b]pyridine Derivatives
| Compound | 5-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8b | Pyridopyrazolopyrimidine | A-549 (Lung) | 2.9 | [7] |
| HEPG2 (Liver) | 2.6 | [7] | ||
| HCT-116 (Colon) | 2.3 | [7] | ||
| 14a | Spiro-indoline-2,3-dione | HepG2 (Liver) | 4.2 | [6] |
| 14d | Spiro-indoline-2,3-dione | HeLa (Cervical) | 5.9 | [6] |
| 7b | Thiazolidinone | Hep G2 (Liver) | 0.0158 | [8] |
| MCF7 (Breast) | 0.0001 | [8] | ||
| C03 | Substituted phenylamino | Km-12 (Colon) | 0.304 | [5] |
Table 2: In Vitro Kinase Inhibitory Activity of 5-Substituted-1H-pyrazolo[3,4-b]pyridine Derivatives
| Compound | 5-Substituent | Target Kinase | IC₅₀ (nM) | Reference |
| 4a | 2,6-dichlorophenylamino | FGFR1 | 0.3 | [4] |
| VEGFR2 | 365.9 | [4] | ||
| C03 | Substituted phenylamino | TRKA | 56 | [5] |
| C09 | Substituted phenylamino | TRKA | 57 | [5] |
| C10 | Substituted phenylamino | TRKA | 26 | [5] |
| 14a | Spiro-indoline-2,3-dione | p38α | 130 | [6] |
| 9c | Substituted phenyl | p38α | 420 | [6] |
| 9h | Substituted phenyl | p38α | 410 | [6] |
| 15y | Substituted phenyl | TBK1 | 0.2 | [9] |
In Vivo Antitumor Efficacy
Select compounds with promising in vitro profiles have been advanced to in vivo studies, typically utilizing xenograft models in mice. These studies provide crucial information on the translational potential of these derivatives.
For instance, compound 7n , a potent FGFR inhibitor, demonstrated significant antitumor activity in an H1581 xenograft model, which is driven by FGFR1.[4] This finding underscores the potential of this chemical series for the treatment of FGFR-dependent cancers. Similarly, selected 3,5-disubstituted pyrazolo[3,4-b]pyridine CDK inhibitors were also evaluated in an in vivo tumor xenograft model, indicating their potential as anti-tumor agents.[3]
Experimental Protocols
The methodologies employed in the cited studies are critical for the interpretation and replication of the findings. Below are summaries of key experimental protocols.
In Vitro Antiproliferative Assays
The antiproliferative activity of the synthesized compounds is commonly evaluated using cell viability assays such as the Sulforhodamine B (SRB) assay or MTT assay.[8] Typically, human cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The percentage of cell growth inhibition is then calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from dose-response curves.
Kinase Inhibition Assays
The inhibitory activity of the compounds against specific kinases is determined using various in vitro kinase assay formats. For example, the inhibitory activities against TRK kinases have been evaluated using homogeneous time-resolved fluorescence (HTRF) assays.[5] These assays measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC₅₀ values are then calculated from the resulting dose-response curves.
In Vivo Xenograft Studies
In vivo antitumor efficacy is often assessed using tumor xenograft models in immunocompromised mice. Human cancer cells are implanted subcutaneously into the mice. Once the tumors reach a certain volume, the mice are treated with the test compound or a vehicle control, typically administered orally or via intraperitoneal injection for a specified duration. Tumor volume and body weight are monitored throughout the study. The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Signaling Pathways and Mechanisms of Action
The anticancer effects of 5-substituted-1H-pyrazolo[3,4-b]pyridine derivatives are attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and differentiation. Several studies have elucidated the molecular mechanisms underlying their activity.
Derivatives have been shown to inhibit receptor tyrosine kinases such as FGFR and TRK, thereby blocking downstream signaling cascades like the MAPK and PI3K/Akt pathways.[4][5] Inhibition of CDKs by these compounds leads to cell cycle arrest, a crucial mechanism for preventing cancer cell proliferation.[3] Some derivatives have also been found to induce apoptosis (programmed cell death) in cancer cells.[6] For example, compounds 9c and 14a were shown to promote cell cycle disturbance and apoptosis in HepG2 cells.[6] Furthermore, some pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of Topoisomerase IIα, an enzyme critical for DNA replication and repair.[1]
Below is a representative diagram of the FGFR signaling pathway, a key target of some pyrazolo[3,4-b]pyridine derivatives.
Caption: FGFR signaling pathway and its inhibition by pyrazolo[3,4-b]pyridine derivatives.
Experimental Workflow for Drug Discovery
The discovery and development of novel 5-substituted-1H-pyrazolo[3,4-b]pyridine derivatives as therapeutic agents typically follow a structured workflow, from initial design to preclinical evaluation.
Caption: A typical workflow for the discovery of pyrazolo[3,4-b]pyridine-based drug candidates.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antiproliferative activity of certain novel pyrazolo[3,4-b]pyridines with potential p38α MAPK-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-ethynyl-1H-pyrazolo[3,4-b]pyridine scaffold represents a promising class of molecules for the development of targeted therapies, particularly as kinase inhibitors. The incorporation of a terminal alkyne group transforms these inhibitors into versatile chemical probes, enabling robust target identification and validation through "click" chemistry-based proteomics. This guide provides a comparative overview of key methodologies for validating the cellular targets of these probes, offering detailed experimental protocols and data interpretation frameworks.
Introduction to Target Validation for Kinase Probes
Target validation is a critical step in drug discovery, confirming that a molecule's therapeutic effect is achieved through the modulation of its intended biological target. For kinase inhibitors, this involves demonstrating direct binding to the target kinase in a cellular context and assessing the inhibitor's selectivity across the kinome. The ethynyl group on the pyrazolo[3,4-b]pyridine core allows for covalent linkage to reporter tags via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of Activity-Based Protein Profiling (ABPP). This, combined with other techniques like the Cellular Thermal Shift Assay (CETSA) and Kinobeads profiling, provides a multi-faceted approach to target validation.
Comparative Analysis of Target Validation Methodologies
The selection of a target validation method depends on the specific research question, available resources, and the properties of the chemical probe. Below is a comparison of three widely used techniques for validating the targets of kinase inhibitors.
| Methodology | Principle | Advantages | Limitations | Typical Data Output |
| Activity-Based Protein Profiling (ABPP) with "Click" Chemistry | Covalent labeling of target proteins in situ using a reactive probe (e.g., this compound). Labeled proteins are then tagged with a reporter (e.g., biotin) via "click" chemistry for enrichment and identification by mass spectrometry. | Identifies direct targets in a native cellular environment. Can reveal "off-targets" and provide a broad selectivity profile. The alkyne handle is relatively small and often well-tolerated. | Requires a reactive group on the probe that forms a covalent bond with the target. May not capture non-covalent interactions. | List of identified target proteins, spectral counts, and relative abundance changes upon competitive inhibition. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to an increased melting temperature. This thermal stabilization is detected by quantifying the amount of soluble protein remaining after heat treatment. | Confirms direct target engagement in intact cells or cell lysates. Does not require modification of the compound. Can be adapted for high-throughput screening. | Not all proteins exhibit a clear thermal shift upon ligand binding. The magnitude of the shift does not always correlate with binding affinity. | Melt curves (protein abundance vs. temperature) and isothermal dose-response curves to determine cellular EC50. |
| Kinobeads / Chemical Proteomics Pulldown | Competitive binding assay where a library of immobilized, broad-spectrum kinase inhibitors ("kinobeads") is used to capture kinases from a cell lysate. A free inhibitor (the probe) competes with the beads for kinase binding, and the displacement is quantified by mass spectrometry. | Provides a broad, quantitative kinase selectivity profile. Can identify unexpected targets. Does not require a modified probe. | Competition-based, so it may not identify targets for which the probe has a very slow off-rate. Limited to targets that bind to the immobilized inhibitors. | Apparent dissociation constants (Kd) or IC50 values for a large number of kinases. |
Experimental Protocols
Activity-Based Protein Profiling (ABPP) Protocol for an Ethynyl-Pyrazolopyridine Probe
This protocol outlines the use of a this compound probe to identify its kinase targets in a cancer cell line.
a. Cell Culture and Probe Treatment:
-
Culture a relevant cancer cell line (e.g., K562 for Bcr-Abl targets) to ~80% confluency.
-
Treat cells with the ethynyl-pyrazolo[3,4-b]pyridine probe (e.g., 1 µM final concentration) or vehicle (DMSO) for 2 hours in serum-free media.
-
For competitive profiling, pre-incubate cells with a non-alkyne bearing pyrazolo[3,4-b]pyridine inhibitor for 1 hour before adding the probe.
b. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Determine protein concentration using a BCA assay.
c. Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the click chemistry reaction cocktail:
-
Biotin-azide (100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)
-
Copper(II) sulfate (CuSO4) (1 mM)
-
-
Incubate at room temperature for 1 hour with gentle shaking.
d. Protein Enrichment and Digestion:
-
Precipitate proteins (e.g., with acetone) and resuspend in a buffer containing SDS.
-
Add streptavidin-agarose beads to the lysate and incubate for 2 hours at 4°C to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins or perform on-bead digestion with trypsin.
e. Mass Spectrometry and Data Analysis:
-
Analyze the digested peptides by LC-MS/MS.
-
Identify peptides and proteins using a database search algorithm (e.g., MaxQuant).
-
Quantify the relative abundance of identified proteins between the probe-treated and control/competitor-treated samples to identify specific targets.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes how to validate the engagement of a pyrazolo[3,4-b]pyridine inhibitor with a specific kinase target (e.g., FGFR1).
a. Cell Treatment:
-
Culture cells expressing the target kinase (e.g., NCI-H1581 for FGFR1) to ~80% confluency.
-
Treat cells with the pyrazolo[3,4-b]pyridine inhibitor (e.g., 10 µM) or vehicle (DMSO) for 1 hour.
b. Heat Treatment (Melt Curve):
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Include an unheated control sample.
c. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (supernatant) from the precipitated proteins by centrifugation (20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant to a new tube and determine the protein concentration.
d. Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target kinase (e.g., anti-FGFR1).
-
Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.
-
Quantify the band intensities.
e. Data Analysis (Isothermal Dose-Response):
-
To determine cellular potency, treat cells with a range of inhibitor concentrations at a fixed temperature (the temperature at which ~50% of the protein is denatured in the absence of the ligand).
-
Plot the band intensities against the inhibitor concentration to generate a dose-response curve and calculate the EC50.
Data Presentation
Table 1: Comparative Kinase Selectivity of a Representative this compound Probe (EPP-1) and a Non-alkyne Analogue (PPA-1)
This data is representative and compiled from literature on similar pyrazolo[3,4-b]pyridine kinase inhibitors.
| Kinase Target | EPP-1 (ABPP Enrichment Ratio vs. DMSO) | PPA-1 (Kinobeads IC50, nM) | Alternative Inhibitor (e.g., Dasatinib) IC50, nM |
| Primary Target | |||
| Bcr-Abl | 15.2 | 5 | 1 |
| Secondary Targets | |||
| SRC | 8.5 | 25 | 0.5 |
| LCK | 6.1 | 50 | 1 |
| FGFR1 | 4.3 | 150 | >1000 |
| VEGFR2 | 2.8 | 300 | 15 |
| Non-target Kinase | |||
| EGFR | 1.1 | >10000 | 20 |
Table 2: CETSA Data for a Pyrazolo[3,4-b]pyridine Analogue (PPA-1) Targeting FGFR1
| Treatment | Melting Temperature (Tm, °C) | Cellular EC50 (µM) |
| Vehicle (DMSO) | 52.5 | - |
| PPA-1 (10 µM) | 58.0 | 0.85 |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Simplified signaling pathway illustrating kinase inhibition.
Caption: ABPP experimental workflow.
Caption: CETSA experimental workflow.
Conclusion
The this compound scaffold provides a powerful platform for developing potent and selective kinase inhibitor probes. A comprehensive target validation strategy, employing a combination of ABPP, CETSA, and Kinobeads profiling, is essential to fully characterize the on- and off-target interactions of these molecules. This guide offers a framework for designing and executing these validation studies, enabling researchers to confidently advance their drug discovery programs. The presented protocols and data, while based on representative examples, provide a solid foundation for the investigation of novel pyrazolo[3,4-b]pyridine-based probes.
Comparative Docking Analysis of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors
A comprehensive guide for researchers and drug development professionals on the comparative molecular docking studies of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine derivatives against various kinase targets. This guide provides a summary of binding affinities, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors.[1][2][3] The introduction of a 5-ethynyl group can provide a valuable anchor point for interactions within the ATP-binding pocket of kinases, potentially enhancing potency and selectivity. This guide consolidates findings from various studies to offer a comparative perspective on the docking of these derivatives against several key cancer-related kinases.
Quantitative Data Summary
The following tables summarize the results of comparative molecular docking studies, presenting binding energies and inhibition data for various this compound derivatives against different kinase targets.
Table 1: Comparative Docking Scores and Experimental Activity of Pyrazolo[3,4-b]pyridine Derivatives against Fibroblast Growth Factor Receptor (FGFR)
| Compound ID | Target | Docking Score (kcal/mol) | Experimental IC50 (nM) | Key Interacting Residues | Reference |
| 7n | FGFR1 | Not explicitly stated | 1.2 | N(1)-H with kinase hinge | [4] |
| 10 | FGFR1 | Not explicitly stated | > 5000 | N-methylation prevents H-bonding | [4] |
Note: While a direct docking score for 7n was not provided in the abstract, its potent IC50 and the detrimental effect of N-methylation (compound 10) strongly suggest favorable binding, with the N(1)-H of the pyrazolopyridine core forming a crucial hydrogen bond.[4]
Table 2: Comparative Docking and Inhibitory Activity against TANK-binding kinase 1 (TBK1)
| Compound ID | Target | Docking Score (kcal/mol) | Experimental IC50 (nM) | Key Interacting Residues | Reference |
| 15y | TBK1 | Not explicitly stated | 0.2 | Not explicitly stated | [5] |
| 15a | TBK1 | Not explicitly stated | (83% inhibition @ 10 µM) | Hydrogen bond with Asp157 | [5] |
| BX795 | TBK1 | Not explicitly stated | 7.1 | Not explicitly stated | [5] |
| MRT67307 | TBK1 | Not explicitly stated | 28.7 | Not explicitly stated | [5] |
Note: Compound 15y emerged as a highly potent TBK1 inhibitor.[5] The docking study of the initial hit compound (15a) highlighted the importance of a hydrogen bond with Asp157.[5]
Table 3: Comparative Docking and Inhibitory Activity against Dual-specificity tyrosine phosphorylation-regulated kinase 1B (DYRK1B)
| Compound ID | Target | Docking Score (kcal/mol) | Experimental IC50 (nM) | Key Interacting Residues | Reference |
| 8h | DYRK1B | Not explicitly stated | 3 | Hydrogen bonds and hydrophobic interactions | [6] |
Note: The docking study for compound 8h confirmed its binding to DYRK1B through various hydrogen bonding and hydrophobic interactions, consistent with its high inhibitory activity.[6]
Experimental Protocols
The methodologies outlined below are representative of the procedures used in the cited molecular docking studies.
General Molecular Docking Protocol
A typical molecular docking workflow was employed to predict the binding modes and affinities of the pyrazolo[3,4-b]pyridine derivatives.
-
Protein Preparation:
-
The 3D crystal structures of the target kinases (e.g., FGFR1, TBK1, DYRK1B) were obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands were removed.
-
Hydrogen atoms were added, and charges were assigned using a standard force field (e.g., CHARMm, AMBER).
-
The protein structure was minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives were sketched using molecular editing software.
-
The structures were converted to 3D and optimized using a suitable force field (e.g., MMFF94).
-
Partial charges were calculated for each atom.
-
-
Binding Site Definition and Docking:
-
The binding site was defined based on the location of the co-crystallized ligand in the original PDB file or identified using pocket detection algorithms.
-
A grid box was generated around the defined active site.
-
Docking was performed using software such as AutoDock, Glide, or MOE Dock.[7][8] The search algorithm (e.g., Lamarckian Genetic Algorithm) explored various conformations and orientations of the ligand within the active site.
-
-
Pose Selection and Analysis:
-
The resulting poses were scored based on a scoring function that estimates the binding free energy.
-
The pose with the lowest binding energy was typically selected as the most probable binding mode.
-
The interactions between the ligand and the protein (hydrogen bonds, hydrophobic interactions, etc.) were analyzed to understand the molecular basis of binding.
-
Validation of Docking Protocol
To ensure the reliability of the docking protocol, a re-docking procedure is often performed. The native co-crystallized ligand is extracted and then re-docked into the active site. The accuracy is assessed by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered acceptable, confirming the validity of the docking setup.[7]
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical workflow for comparative docking studies.
Caption: FGFR signaling pathway and the point of inhibition.
Caption: Experimental workflow for comparative docking studies.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
Assessing the Selectivity of Kinase Inhibitors Based on the 5-ethynyl-1H-pyrazolo[3,4-b]pyridine Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-ethynyl-1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a promising framework in the design of targeted kinase inhibitors, demonstrating the potential for high potency and selectivity against various kinases implicated in cancer and other diseases. This guide provides an objective comparison of the selectivity profiles of kinase inhibitors based on this scaffold, supported by experimental data and detailed methodologies for key assays.
Data Presentation: Comparative Selectivity of Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors
The following tables summarize the quantitative data on the selectivity of representative kinase inhibitors built upon the 1H-pyrazolo[3,4-b]pyridine core, with a focus on the 5-ethynyl substituted series. For comparison, data for clinically relevant inhibitors targeting similar kinases are also presented.
Table 1: Selectivity Profile of a this compound-based ZAK Inhibitor
A notable example of a highly selective inhibitor from this class is a benzenesulfonamide derivative, compound 3h , designed as a potent inhibitor of Leucine-Zipper and Sterile-α Motif Kinase (ZAK). This compound demonstrated an IC50 of 3.3 nM against ZAK and was profiled against a panel of 403 non-mutated kinases, where it showed significant potency reduction for the vast majority, indicating high selectivity.[1]
| Compound | Target Kinase | IC50 (nM) | Screening Panel Size | Notes on Selectivity |
| Compound 3h (N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamide derivative) | ZAK | 3.3 | 403 kinases | Significantly less potent against the majority of kinases evaluated, demonstrating high selectivity.[1] |
Table 2: Comparative Selectivity of 1H-pyrazolo[3,4-b]pyridine-based FGFR Inhibitors
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have also been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs).
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | VEGFR2 IC50 (nM) | Selectivity for FGFR1 over VEGFR2 |
| Pyrazolo[3,4-b]pyridine Derivative 7n | 0.3 | 0.7 | 2.0 | 422.7 | >1400-fold |
| AZD4547 (Clinical Candidate) | 0.2 | 2.5 | 1.8 | 24 | ~120-fold |
| NVP-BGJ398 (Clinical Candidate) | 0.9 | 1.4 | 1.0 | 180 | ~200-fold |
Table 3: Selectivity of a 1H-pyrazolo[3,4-b]pyridine-based TBK1 Inhibitor
The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold is further highlighted by its use in developing inhibitors for TANK-binding kinase 1 (TBK1).
| Compound | TBK1 IC50 (nM) | IKKε IC50 (nM) | Notes on Selectivity |
| Pyrazolo[3,4-b]pyridine Derivative 15y | 0.2 | - | Displayed good selectivity in a panel of 31 kinases at a concentration of 1 µM.[2] |
| MRT67307 (Tool Compound) | 19 | 160 | Possesses almost no inhibitory effect on IKKα and IKKβ at 10 µM.[2] |
| BX795 (Tool Compound) | 2 | 9 | A multi-targeted kinase inhibitor.[2] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
Safety Operating Guide
Safe Disposal of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine: A Procedural Guide
The proper disposal of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine is critical to ensure laboratory safety and environmental protection. Due to its classification as a hazardous substance, specific procedures must be followed. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Hazard Profile
This compound is associated with multiple health hazards, as summarized by its GHS Hazard Statements. This information is crucial for understanding the risks associated with its handling and disposal.
| Hazard Statement Code | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
Step-by-Step Disposal Protocol
The following protocol is based on general best practices for the disposal of solid hazardous chemical waste. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines for local requirements.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Conduct all waste handling and packaging within a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Prepare a designated waste container that is compatible with the chemical, in good condition, and has a secure, sealable lid.
2. Waste Collection and Segregation:
-
Carefully transfer the solid this compound waste into the designated hazardous waste container.
-
Avoid mixing this waste with other incompatible chemicals. It should be segregated as a solid organic hazardous waste.
-
Do not fill the container to more than 90% of its capacity to prevent spills and allow for expansion.
3. Labeling the Waste Container:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date when the waste was first added to the container.
-
Your name, department, and contact information.
-
4. Storage of Waste:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is cool, dry, and away from sources of ignition or incompatible materials.
5. Arranging for Disposal:
-
Once the waste container is full or you are ready for it to be removed, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[1]
-
Follow their specific procedures for requesting a waste collection. Do not attempt to transport the hazardous waste yourself.[2]
6. Decontamination of Empty Containers:
-
If the original container of this compound is now empty, it must be decontaminated before being discarded.
-
Triple-rinse the container with a suitable solvent (e.g., methanol or acetone) that can dissolve the compound.
-
Collect the solvent rinsate and dispose of it as liquid hazardous waste, following your institution's procedures for flammable liquid waste.
-
After triple-rinsing, deface the original label on the container and dispose of it as regular laboratory glassware or plastic waste, as appropriate.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-ethynyl-1H-pyrazolo[3,4-b]pyridine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-ethynyl-1H-pyrazolo[3,4-b]pyridine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Identifier:
-
Compound Name: this compound
-
CAS Number: 1207351-15-2
-
Molecular Formula: C₈H₅N₃
-
Molecular Weight: 143.15 g/mol
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its potential for harm upon ingestion, skin contact, or inhalation, as well as its capacity to cause skin and eye irritation. The signal word for this compound is "Warning".
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin. |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled. |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for all procedures involving this compound. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves[2] | Laboratory coat | Work within a chemical fume hood. |
| Solution Preparation | Chemical splash goggles[2] | Nitrile or neoprene gloves[2] | Laboratory coat[2] | Work within a chemical fume hood. |
| Conducting Reactions | Chemical splash goggles and face shield[3] | Nitrile or neoprene gloves[2] | Chemical-resistant laboratory coat or apron | Work within a certified chemical fume hood.[2] |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant laboratory coat or apron | A NIOSH/MSHA approved respirator may be necessary for large spills.[4] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational before beginning any work.[1][2]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Keep containers of this compound tightly closed when not in use.[2]
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a chemical fume hood to minimize inhalation of dust.
-
Use anti-static measures when handling the powder.
-
Clean any spills immediately following the spill cleanup protocol.
3. Solution Preparation and Reaction Setup:
-
Don all required PPE as outlined in the table above for "Solution Preparation" or "Conducting Reactions."
-
Slowly add the solid to the solvent to avoid splashing.
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
Maintain a nitrogen or argon atmosphere for reactions sensitive to air or moisture.
4. Post-Reaction Work-up and Purification:
-
Conduct all extraction, filtration, and chromatography steps within a chemical fume hood.
-
Be aware that vapors may be present during these procedures.
Disposal Plan
Treat all waste containing this compound as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste.
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the major components and their approximate percentages.
3. Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area.
-
Follow your institution's Environmental Health & Safety (EHS) department guidelines for the final disposal of hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
Spill Response:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.
-
For small spills, wear the appropriate PPE (see table above).
-
Contain the spill using an inert absorbent material such as sand or vermiculite.[1]
-
Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
